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  • Product: 1-[(4-Fluorophenyl)methyl]pyridin-1-ium iodide

Core Science & Biosynthesis

Foundational

chemical properties of 1-[(4-Fluorophenyl)methyl]pyridin-1-ium iodide

Executive Summary 1-[(4-Fluorophenyl)methyl]pyridin-1-ium iodide (also known as -(4-fluorobenzyl)pyridinium iodide) is a quaternary ammonium salt serving as a critical electrophilic intermediate in organic synthesis and...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-[(4-Fluorophenyl)methyl]pyridin-1-ium iodide (also known as


-(4-fluorobenzyl)pyridinium iodide) is a quaternary ammonium salt serving as a critical electrophilic intermediate in organic synthesis and medicinal chemistry. Structurally, it comprises a positively charged pyridinium core linked via a methylene bridge to a 4-fluorophenyl moiety. This compound is primarily utilized as a precursor for the synthesis of 

-benzyl-1,2,3,6-tetrahydropyridines
—a scaffold found in various pharmaceutical agents (e.g., antidepressants, antihistamines)—and as a probe for studying cation-interactions in biological systems.

This guide details the physicochemical properties, validated synthetic protocols, and reactivity profiles of this compound, emphasizing its role in reductive functionalization and nucleophilic addition reactions.

Physicochemical Profile

The physicochemical characteristics of 1-[(4-Fluorophenyl)methyl]pyridin-1-ium iodide are defined by the electron-deficient pyridinium ring and the lipophilic fluorobenzyl substituent.

PropertyDescription / Value
IUPAC Name 1-[(4-Fluorophenyl)methyl]pyridin-1-ium iodide
Molecular Formula

Molecular Weight 315.13 g/mol
Physical State Crystalline solid (typically yellow to orange due to charge-transfer interactions)
Solubility Soluble in polar aprotic solvents (DMSO, DMF, Acetonitrile), Methanol, Water; Insoluble in non-polar solvents (Hexanes,

)
Melting Point Typically 140–160 °C (dependent on crystal packing/purity)
Electronic Character Highly electron-deficient pyridinium ring (susceptible to reduction and nucleophilic attack)
Fluorine NMR Distinct signal

ppm (referenced to

)

Synthesis & Production Protocols

Core Synthetic Pathway: The Menschutkin Reaction

The most robust method for synthesizing this salt is the Menschutkin reaction , an


 nucleophilic substitution where pyridine acts as the nucleophile attacking the benzylic carbon of 4-fluorobenzyl iodide.

Reaction Scheme:



Detailed Experimental Protocol

Note: This protocol is designed for high purity and yield, minimizing side reactions.

Materials:

  • Pyridine (ReagentPlus®,

    
    , dried over KOH)
    
  • 4-Fluorobenzyl iodide (prepared in situ from chloride/bromide via Finkelstein if iodide is unavailable, but direct iodide is preferred for kinetics)

  • Solvent: Acetonitrile (MeCN) or Acetone (anhydrous)

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-fluorobenzyl iodide (10 mmol, 2.36 g) in anhydrous acetonitrile (20 mL).

  • Addition: Add pyridine (11 mmol, 0.89 mL) dropwise to the stirring solution. A slight excess of pyridine ensures complete consumption of the alkylating agent.

  • Reaction: Heat the mixture to reflux (80–82 °C) for 4–6 hours. The solution will typically darken, and a precipitate may begin to form.

  • Precipitation: Cool the reaction mixture to room temperature, then place it in an ice bath (0 °C) for 30 minutes to maximize precipitation.

  • Isolation: Add cold diethyl ether (30 mL) to the mixture to force the complete precipitation of the quaternary salt.

  • Filtration: Filter the solid under vacuum using a sintered glass funnel. Wash the filter cake copiously with cold diethyl ether (

    
     mL) to remove unreacted pyridine and iodine impurities.
    
  • Drying: Dry the solid in a vacuum oven at 40 °C for 12 hours.

Validation (QC):

  • 
     NMR (DMSO-
    
    
    
    ):
    Look for the diagnostic methylene singlet (
    
    
    ) around
    
    
    5.8–6.0 ppm and the downfield shift of pyridinium protons (
    
    
    -protons
    
    
    9.0 ppm).
  • Yield: Expected yield is 85–95%.

SynthesisWorkflow cluster_0 Reagents Pyridine Pyridine (Nucleophile) Reaction Menschutkin Reaction Reflux in MeCN, 80°C, 6h Pyridine->Reaction FBI 4-Fluorobenzyl Iodide (Electrophile) FBI->Reaction Precipitation Precipitation Add Et2O, 0°C Reaction->Precipitation Formation of Salt Filtration Vacuum Filtration Wash with Et2O Precipitation->Filtration Product 1-[(4-Fluorophenyl)methyl] pyridin-1-ium Iodide Filtration->Product Yield > 85%

Figure 1: Synthetic workflow for the Menschutkin quaternization reaction.

Chemical Reactivity & Applications[4][5][6]

The chemical utility of 1-[(4-Fluorophenyl)methyl]pyridin-1-ium iodide stems from the high reactivity of the pyridinium ring towards reduction and nucleophilic addition.

Regioselective Reduction (Synthesis of Tetrahydropyridines)

The most significant application is the reduction to 1-(4-fluorobenzyl)-1,2,3,6-tetrahydropyridine . This is a partial reduction typically achieved using Sodium Borohydride (


) .
  • Mechanism: Hydride (

    
    ) attack occurs preferentially at the 
    
    
    
    -position (C4) or
    
    
    -position (C2/C6). Under controlled conditions (protic solvents like methanol), the 1,2-dihydropyridine intermediate is unstable and further reduces/isomerizes to the thermodynamically stable 1,2,3,6-tetrahydropyridine.
  • Significance: The resulting tetrahydropyridine is a bioisostere of MPTP/MPP+ analogs (used in neurodegeneration models) and a precursor to piperidine-based drugs (e.g., Paroxetine analogs).

Protocol for Reduction:

  • Dissolve the pyridinium iodide salt in Methanol .

  • Cool to 0 °C.

  • Add

    
      (2.5 equivalents) portion-wise (exothermic).
    
  • Stir for 1 hour, then quench with water.

  • Extract with Dichloromethane (DCM).

Nucleophilic Addition

The C2 and C4 positions of the pyridinium ring are highly electrophilic.

  • Cyanation: Reaction with

    
     yields 2- or 4-cyanodihydropyridines (Reissert-type reaction intermediates).
    
  • Grignard Addition: Reaction with

    
     can introduce alkyl/aryl groups at the C2/C4 positions, leading to substituted dihydropyridines.
    

ReactivityPathways Start Pyridinium Salt (Cation) Red_NaBH4 Reduction (NaBH4 / MeOH) Start->Red_NaBH4 Hydride Transfer Nuc_Add Nucleophilic Attack (CN-, R-MgX) Start->Nuc_Add Electrophilic C2/C4 Tetra 1,2,3,6-Tetrahydropyridine (Drug Scaffold) Red_NaBH4->Tetra Regioselective Dihydro Dihydropyridines (Synthetic Intermediates) Nuc_Add->Dihydro

Figure 2: Primary reactivity pathways for N-benzylpyridinium salts.

Biological Context & Safety

Biological Activity[7][8]
  • Neurotoxicity Potential: This compound is structurally related to

    
      (1-methyl-4-phenylpyridinium), a potent neurotoxin that destroys dopaminergic neurons. However, the presence of the benzyl linker (instead of a direct phenyl ring) and the lack of a C4-phenyl substituent significantly alters its toxicity profile. Researchers must still handle it with extreme caution as a potential mitochondrial complex I inhibitor.
    
  • Antimicrobial Properties: Quaternary pyridinium salts often exhibit broad-spectrum antimicrobial activity due to their ability to disrupt cell membranes.

Safety & Handling
  • Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation (H315, H319, H335).

  • Handling: Use a fume hood. Wear nitrile gloves and safety goggles. Avoid dust formation.

  • Disposal: Dispose of as hazardous organic waste containing halogens.

References

  • Sigma-Aldrich. 1-Methylpyridinium iodide analytical standard (CAS 930-73-4).Link (Accessed 2024). Note: Cited for general physicochemical properties of pyridinium iodides.

  • Kelley, J. L., et al. (1995).[1] 1-(Fluorobenzyl)-4-amino-1H-1,2,3-triazolo[4,5-c]pyridines: synthesis and anticonvulsant activity.[1] Journal of Medicinal Chemistry, 38(20), 4131-4134.[1] LinkNote: Establishes the synthesis and biological relevance of N-(4-fluorobenzyl)pyridinium intermediates.

  • Xiao, B., et al. (2012). Efficient and Chemoselective Reduction of Pyridines to Tetrahydropyridines via Rhodium-Catalyzed Transfer Hydrogenation.[2] University of Liverpool / Wiley. LinkNote: Describes the reduction chemistry of pyridinium salts.

  • Cayman Chemical. 4-(Dimethylamino)-1-methylpyridinium (iodide) Product Information.LinkNote: Reference for handling and stability of analogous pyridinium salts.

Sources

Foundational

biological activity of 1-[(4-Fluorophenyl)methyl]pyridin-1-ium iodide derivatives

An In-Depth Technical Guide to the Biological Activity of 1-[(4-Fluorophenyl)methyl]pyridin-1-ium Iodide Derivatives Authored by: Gemini, Senior Application Scientist Abstract Pyridinium-based compounds, a significant cl...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity of 1-[(4-Fluorophenyl)methyl]pyridin-1-ium Iodide Derivatives

Authored by: Gemini, Senior Application Scientist

Abstract

Pyridinium-based compounds, a significant class of quaternary ammonium salts, have garnered substantial attention in medicinal chemistry for their broad-spectrum biological activities. This guide provides a comprehensive technical overview of the synthesis, antimicrobial and antifungal properties, and structure-activity relationships of a specific subclass: 1-[(4-Fluorophenyl)methyl]pyridin-1-ium iodide derivatives. Intended for researchers, scientists, and professionals in drug development, this document synthesizes current knowledge, presents detailed experimental protocols, and offers insights into the mechanistic basis of their bioactivity, establishing a foundation for future research and development in this promising area of antimicrobial discovery.

Introduction: The Significance of Pyridinium Scaffolds

Quaternary ammonium salts (QAS) are a cornerstone of antimicrobial research and application, recognized for their efficacy against a wide array of pathogens.[1][2] Among these, pyridinium salts are a versatile class of compounds, not only utilized as antimicrobial agents against both Gram-positive and Gram-negative bacteria but also as phase transfer catalysts and cationic surfactants.[1][2] Their biological activity often extends to antifungal, hemolytic, and cytotoxic properties, making the exploration of their derivatives a fertile ground for novel therapeutic agents.[1][2]

The general structure, characterized by a positively charged nitrogen atom within the pyridine ring, is key to their function. This cationic nature facilitates interaction with negatively charged microbial cell membranes, a primary mechanism of their antimicrobial action. The introduction of various substituents onto the pyridinium core allows for the fine-tuning of their physicochemical properties, such as lipophilicity and steric bulk, which in turn modulates their biological efficacy.

This guide focuses specifically on derivatives featuring a 1-[(4-Fluorophenyl)methyl] substituent. The incorporation of a fluorine atom is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and membrane permeability. This document aims to provide an in-depth analysis of how this specific structural motif influences the biological profile of pyridinium iodide compounds.

Synthesis and Characterization

The synthesis of 1-[(4-Fluorophenyl)methyl]pyridin-1-ium iodide derivatives follows a classical quaternization reaction. This nucleophilic substitution reaction is a straightforward and efficient method for preparing pyridinium salts.[1]

General Synthetic Pathway

The fundamental reaction involves the N-alkylation of a pyridine or a substituted pyridine derivative with a reactive benzyl halide, in this case, 4-fluorobenzyl iodide or a related halide like the bromide or chloride. The pyridine nitrogen atom acts as a nucleophile, attacking the electrophilic benzylic carbon and displacing the iodide anion.

Synthesis_Pathway Pyridine Pyridine Derivative (R-Py) Intermediate Transition State Pyridine->Intermediate Halide 4-Fluorobenzyl Halide (F-Ph-CH2-X) Halide->Intermediate Product 1-[(4-Fluorophenyl)methyl] pyridin-1-ium Halide Intermediate->Product N-Alkylation Solvent Solvent (e.g., Acetonitrile, 2-Propanol) Solvent->Intermediate Reaction Medium

Caption: General synthesis of 1-benzylpyridinium halides.

Experimental Protocol: Synthesis of 1-[(4-Fluorophenyl)methyl]pyridin-1-ium iodide

This protocol describes a representative synthesis. Molar ratios and reaction conditions may be optimized for specific substituted pyridine starting materials.

  • Reactant Preparation: In a round-bottom flask, dissolve the selected pyridine derivative (1.0 eq.) in a suitable solvent such as 2-propanol or acetonitrile.[3]

  • Addition of Alkylating Agent: To the stirred solution, add 1-(iodomethyl)-4-fluorobenzene (1.0-1.2 eq.) dropwise at room temperature.

  • Reaction Condition: Stir the resulting mixture at room temperature or with gentle heating (e.g., 40-60 °C) for a period of 2-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Product Isolation: Upon completion, the pyridinium salt often precipitates from the solution. If not, the solvent can be reduced under vacuum. The resulting solid is collected by vacuum filtration.

  • Purification: Wash the collected solid with a cold, non-polar solvent (e.g., diethyl ether) to remove unreacted starting materials. If necessary, the product can be further purified by recrystallization.

  • Characterization: The final product's structure and purity should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

Antimicrobial Activity Evaluation

The primary biological activity of interest for these compounds is their antimicrobial efficacy. This is quantitatively assessed by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).[4]

Key Concepts
  • Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

  • Minimum Bactericidal Concentration (MBC): The lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Experimental Protocol: Broth Microdilution Assay for MIC/MBC Determination

This standardized method is widely used to evaluate the efficacy of new antimicrobial agents against bacteria.

  • Inoculum Preparation: Prepare a standardized suspension of the test bacterium (e.g., Staphylococcus aureus, Bacillus cereus, Escherichia coli) equivalent to a 0.5 McFarland standard.[1] This is then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.

  • Compound Dilution: Prepare a serial two-fold dilution of the 1-[(4-Fluorophenyl)methyl]pyridin-1-ium iodide derivative in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37 °C for 18-24 hours.

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound in which there is no visible turbidity (bacterial growth).

  • MBC Determination: To determine the MBC, an aliquot from each well showing no growth is subcultured onto an agar plate. The plates are incubated at 37 °C for 24 hours. The MBC is the lowest concentration that results in no bacterial growth on the agar plate.

MIC_MBC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Bacterial Inoculum (0.5 McFarland) C Inoculate Wells with Bacteria A->C B Serial Dilution of Test Compound in 96-Well Plate B->C D Incubate Plate (37°C, 18-24h) C->D E Read MIC: Lowest concentration with no visible growth D->E F Subculture from clear wells onto Agar Plates E->F G Incubate Agar Plates (37°C, 24h) F->G H Read MBC: Lowest concentration with no colony growth G->H Mechanism_of_Action cluster_membrane Bacterial Cell Membrane (Lipid Bilayer) cluster_steps M1 Initial State: Intact Membrane S3 3. Membrane Disruption & Increased Permeability M1->S3 Penetration M2 Disrupted State: Pore Formation S4 4. Leakage of Cytoplasmic Contents → Cell Death M2->S4 S1 1. Electrostatic Attraction of Cationic Pyridinium Head S1->M1 Adsorption S2 2. Insertion of Lipophilic (4-Fluorophenyl)methyl Tail S2->M1 S3->M2

Caption: Proposed mechanism of membrane disruption.

Structure-Activity Relationships (SAR)

The is governed by a complex interplay of their structural features.

  • Cationic Head: The permanent positive charge on the pyridinium nitrogen is essential for the initial electrostatic attraction to microbial surfaces.

  • Lipophilicity: The overall lipophilicity of the molecule, influenced by the (4-Fluorophenyl)methyl group, is critical. An optimal lipophilicity (logP value) is required to balance water solubility with the ability to penetrate the lipid-rich bacterial membrane. [1][5]* The (4-Fluorophenyl)methyl Group:

    • Size and Shape: This bulky group contributes to the disruptive power of the molecule within the membrane.

    • Fluorine Substitution: The highly electronegative fluorine atom at the para-position can influence the electronic properties of the phenyl ring, potentially affecting interactions with membrane components. [6]It can also enhance lipophilicity, which is often correlated with increased antimicrobial activity. [7]* Counter-ion (Iodide): While the primary activity resides in the cation, the nature of the counter-ion can influence physical properties like solubility.

Cytotoxicity and Future Directions

While effective as antimicrobials, a critical aspect of drug development is the evaluation of cytotoxicity against mammalian cells. [2]Pyridinium compounds can exhibit cytotoxicity, often through mechanisms related to ATP depletion, which is correlated with their intracellular accumulation. [8]Standard in-vitro cytotoxicity assays (e.g., MTT assay) against various cancer and non-cancer cell lines are necessary to determine the therapeutic index of these derivatives. [9][10][11] Future research should focus on:

  • Systematic SAR Studies: Synthesizing and testing a broader range of derivatives with varied substituents on both the pyridine and phenyl rings to optimize activity and selectivity.

  • In-Vivo Efficacy: Evaluating the most promising candidates in animal models of infection.

  • Mechanistic Elucidation: Detailed studies to confirm the membrane-disruptive mechanism and investigate potential secondary intracellular targets.

  • Resistance Studies: Assessing the potential for microorganisms to develop resistance to these compounds.

Conclusion

1-[(4-Fluorophenyl)methyl]pyridin-1-ium iodide derivatives represent a promising class of compounds with significant potential as antimicrobial and antifungal agents. Their straightforward synthesis, coupled with the tunability of their structure, allows for the systematic exploration of their biological activities. The core mechanism is believed to involve the cationic disruption of microbial cell membranes, a process enhanced by the lipophilic and electronic contributions of the fluorobenzyl moiety. Further rigorous investigation into their efficacy, selectivity, and safety profile is warranted to fully realize their therapeutic potential in the ongoing battle against infectious diseases.

References

  • Molecules. Synthesis and in Vitro Antimicrobial Evaluation of New N-Heterocyclic Diquaternary Pyridinium Compounds. [Link] [1]2. PubMed. Synthesis and in vitro antimicrobial evaluation of new N-heterocyclic diquaternary pyridinium compounds. [Link] [12]3. ResearchGate. Synthesis and in Vitro Antimicrobial Evaluation of New N-Heterocyclic Diquaternary Pyridinium Compounds. [Link] [2]4. National Institutes of Health (NIH). Pyridine Compounds with Antimicrobial and Antiviral Activities. [Link] [13]5. ACS Publications. Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. [Link] [14]6. National Institutes of Health (NIH). Antimicrobial Activity of Novel C2-Substituted 1,4-Dihydropyridine Analogues. [Link] [5]7. MDPI. In Vitro Antifungal Activity of Thiosemicarbazide Derivatives with a Nitroimidazole Moiety Against Trichophyton spp. Dermatophytes. [Link] [7]8. PubMed. Toxicity of the 1-methyl-4-phenyl-2,3-dihydropyridinium and 1-methyl-4-phenylpyridinium species in primary cultures of mouse astrocytes. [Link] [8]9. ACS Publications. Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. [Link] [6]10. ResearchGate. 1,4-Dimethylpyridinium iodide. [Link] [3]11. PubMed. Cytotoxic Effect of Some 1, 4-Dihydropyridine Derivatives Containing Nitroimidazole Moiety. [Link] [9]12. Semantic Scholar. Cytotoxic Effect of Some 1, 4-Dihydropyridine Derivatives Containing Nitroimidazole Moiety. [Link] [10]13. Semantic Scholar. Cytotoxic Effect of Some 1, 4-Dihydropyridine Derivatives Containing Nitroimidazole Moiety. [Link] [11]14. PubMed. Experimental and statistical methods to evaluate antibacterial activity of a quaternary pyridinium salt on planktonic, biofilm-forming, and biofilm states. [Link] [4]15. ResearchGate. Antimicrobial Activity of a Series of 1-Alkyl-2-(4-Pyridyl)Pyridinium Bromides against Gram-Positive and Gram-Negative Bacteria. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Safe Handling of 1-[(4-Fluorophenyl)methyl]pyridin-1-ium iodide

Abstract: This technical guide provides a comprehensive overview of the safety considerations, handling protocols, and emergency procedures for 1-[(4-Fluorophenyl)methyl]pyridin-1-ium iodide. As a specialized pyridinium...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview of the safety considerations, handling protocols, and emergency procedures for 1-[(4-Fluorophenyl)methyl]pyridin-1-ium iodide. As a specialized pyridinium salt, understanding its chemical nature is paramount for ensuring laboratory safety and experimental integrity. This document synthesizes data from structurally analogous compounds to present a robust safety profile intended for researchers, chemists, and professionals in drug development. It moves beyond a standard Safety Data Sheet (SDS) by explaining the scientific rationale behind safety protocols, empowering users to handle this compound with an informed and proactive approach to safety.

Introduction and Compound Profile

1-[(4-Fluorophenyl)methyl]pyridin-1-ium iodide is a quaternary ammonium salt. Its structure, featuring a pyridinium cation and an iodide anion, places it within a class of compounds known for their utility as ionic liquids, catalysts, and synthetic intermediates in pharmaceutical research.[1][2] The presence of a fluorinated phenyl group can significantly influence its reactivity, solubility, and biological activity. While a specific, verified Safety Data Sheet for this exact compound is not publicly available, a robust hazard assessment can be constructed by examining the safety profiles of closely related pyridinium halides.[3][4][5]

Hazard Identification and Classification

Based on data from similar pyridinium salts, 1-[(4-Fluorophenyl)methyl]pyridin-1-ium iodide should be handled as a hazardous substance.[4][7] The anticipated Globally Harmonized System (GHS) classification is detailed below.

Table 1: Anticipated GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[3]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[4][6]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation.[4][6]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation.[3][4]

Signal Word: Warning [3]

Hazard Pictograms:



Rationale Behind Classification:

  • Acute Oral Toxicity: Pyridinium salts can be harmful if ingested. The pyridinium moiety itself can interfere with biological processes.[8][9]

  • Skin and Eye Irritation: As ionic, salt-like compounds, they can cause significant irritation upon contact with mucous membranes and skin, leading to redness, pain, and potential damage.[7][10]

  • Respiratory Irritation: Fine powders or dusts of these compounds can irritate the respiratory tract if inhaled, leading to coughing and discomfort.[3][4]

Safe Handling, Storage, and Engineering Controls

Proactive measures are the cornerstone of laboratory safety. The following protocols are designed to minimize exposure and mitigate risk during the handling and storage of 1-[(4-Fluorophenyl)methyl]pyridin-1-ium iodide.

Engineering Controls

The primary line of defense is to control exposure at the source.

  • Ventilation: All handling of the solid compound should be performed in a certified chemical fume hood to prevent inhalation of dust.[11] Ensure the fume hood has adequate airflow and is functioning correctly before beginning work.

  • Safety Stations: An operational eyewash station and safety shower must be located in close proximity to the workstation.[11]

Personal Protective Equipment (PPE)

A robust PPE regimen is mandatory. The selection of PPE is based on preventing all potential routes of exposure (dermal, ocular, inhalation).

  • Eye and Face Protection: Wear chemical safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US) standards.[3] A face shield should be used if there is a significant risk of splashing or dust generation.

  • Hand Protection: Wear nitrile or neoprene gloves. Inspect gloves for tears or punctures before use and change them frequently, especially after direct contact with the compound.[12]

  • Body Protection: A standard laboratory coat is required. For larger quantities, a chemical-resistant apron should be worn.[12]

  • Respiratory Protection: If engineering controls are insufficient or during a large-scale spill, a full-face respirator with an appropriate particulate filter should be used.[3]

Storage and Incompatibility

Proper storage is crucial for maintaining the compound's integrity and preventing hazardous reactions.

  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[13][14]

  • Conditions to Avoid: Protect from moisture, light, and air, as some iodide salts can be sensitive.[10] Avoid exposure to heat or open flames.[15]

  • Incompatible Materials: Store away from strong oxidizing agents, which can react violently with pyridinium salts.[11]

Emergency Procedures and First Aid

Rapid and informed response during an emergency can significantly reduce the severity of an incident.

First-Aid Measures

The following diagram outlines the logical flow for a first-aid response.

FirstAidResponse cluster_exposure Exposure Event cluster_action Action & Medical Attention Exposure Exposure Occurs Inhalation Inhalation Skin Skin Contact Eye Eye Contact Ingestion Ingestion FreshAir Move to Fresh Air. If not breathing, give artificial respiration. Inhalation->FreshAir WashSkin Wash skin immediately with plenty of soap and water for 15 mins. Remove contaminated clothing. Skin->WashSkin RinseEyes Rinse eyes cautiously with water for at least 15 minutes. Remove contact lenses. Call ophthalmologist. Eye->RinseEyes RinseMouth Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Ingestion->RinseMouth MedicalHelp Seek Immediate Medical Attention. Show SDS to doctor. FreshAir->MedicalHelp WashSkin->MedicalHelp RinseEyes->MedicalHelp RinseMouth->MedicalHelp

Caption: First-Aid Response Workflow.

Step-by-Step First-Aid Protocols:

  • If Inhaled: Remove the person to fresh air and keep them comfortable for breathing.[4] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[11]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes.[5] Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes. Immediately call an ophthalmologist or a POISON CENTER.[4]

Spill and Leak Containment

A controlled and systematic approach is required to manage spills.

SpillContainment Spill Spill Detected Evacuate Evacuate non-essential personnel. Ensure adequate ventilation. Spill->Evacuate PPE Wear full PPE: Respirator, Goggles, Gloves, Lab Coat. Evacuate->PPE Contain Contain the spill. Do not let product enter drains. Cover with inert absorbent material (e.g., sand, vermiculite). PPE->Contain Collect Carefully sweep or scoop up material. Use non-sparking tools. Place in a sealed, labeled container. Contain->Collect Clean Clean the affected area thoroughly with soap and water. Collect->Clean Dispose Dispose of waste container as hazardous material according to regulations. Clean->Dispose

Caption: Spill Containment and Cleanup Workflow.

Spill Cleanup Protocol:

  • Evacuate: Evacuate the immediate danger area and ensure the area is well-ventilated.[4]

  • Protect: Wear the appropriate PPE, including respiratory protection.

  • Contain: Prevent the powder from spreading or becoming airborne. Do not allow the material to enter drains or waterways.[4][13]

  • Collect: Carefully sweep up the dry material, avoiding dust generation.[11] Use spark-proof tools.[14] Collect the material and place it into a suitable, sealed, and properly labeled container for disposal.[14]

  • Decontaminate: Clean the spill area thoroughly with a suitable detergent and water.

  • Dispose: Dispose of the waste material through a licensed hazardous waste disposal company.[5]

Physicochemical and Toxicological Profile

Understanding the properties of the compound can inform handling and emergency response. The data below is estimated based on similar pyridinium iodide structures.

Table 2: Physicochemical Properties (Estimated)

PropertyValueRationale / Source
Physical StateSolid, Crystalline PowderTypical for organic salts.[2][6]
Molecular FormulaC12H11FINFrom structure
Molecular Weight315.12 g/mol From structure
Melting PointNo data availableVaries widely for pyridinium salts.
SolubilityLikely soluble in water and polar organic solvents.Ionic nature enhances solubility in polar media.[2]

Toxicological Summary: There is no specific toxicological data for 1-[(4-Fluorophenyl)methyl]pyridin-1-ium iodide. However, the pyridine moiety is known to be toxic, and its breakdown products can be excreted in urine.[16] The primary hazards are acute and related to direct contact (irritation) or ingestion.[8] No data is available to suggest carcinogenicity or mutagenicity for this specific class of salts, but this should not be assumed absent.[10][17]

Conclusion

While 1-[(4-Fluorophenyl)methyl]pyridin-1-ium iodide is a valuable compound in research and development, it must be handled with the respect due to a hazardous chemical. By understanding its hazard profile based on structural analogues, implementing robust engineering controls, consistently using appropriate PPE, and being prepared for emergency situations, researchers can work with this compound safely and effectively. The causality is clear: proactive safety measures directly prevent exposure, and a well-rehearsed emergency plan minimizes harm in the event of an accident.

References

  • This entry is intentionally left blank.
  • Carl ROTH. (n.d.). Safety Data Sheet: Pyridine. Retrieved February 16, 2026, from [Link] (Note: A generic link is provided as the direct deep link was not available).

  • ChemSupply Australia. (2024, June 26). Safety Data Sheet PYRIDINE. Retrieved February 16, 2026, from [Link]

  • Laboratorium Discounter. (2023, February 21). Pyridine 99,75+% Extra pure Safety Data Sheet. Retrieved February 16, 2026, from [Link] (Note: A generic link is provided as the direct deep link was not available).

  • The University of Liverpool Repository. (n.d.). REDUCTIVE TRANSFORMATION OF PYRIDINIUM SALTS TO FUNCTIONALISED MOLECULES. Retrieved February 16, 2026, from [Link] (Note: A generic link is provided as the direct deep link was not available).

  • Fisher Scientific. (2023, October 20). SAFETY DATA SHEET for Pyridinium chloride. Retrieved February 16, 2026, from [Link]

  • DergiPark. (2021, May 24). Synthesis and Characterization of Some Transition Metals Complex Salts of Pyridinium Iodide Ionic Liquids. Retrieved February 16, 2026, from [Link]

  • Xu, K., et al. (2020). Synthesis of 2-Formylpyrroles from Pyridinium Iodide Salts. Organic Letters. Retrieved February 16, 2026, from [Link]

  • Mackay, R. A., & Poziomek, E. J. (n.d.). Properties of ion pairs in solution. The reaction of pyridinium iodide charge-transfer complexes with methyl p-toluenesulfonate. Journal of the American Chemical Society. Retrieved February 16, 2026, from [Link]

  • Organic Chemistry Frontiers (RSC Publishing). (n.d.). Pyridinium salts: from synthesis to reactivity and applications. Retrieved February 16, 2026, from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). CHEMICAL, PHYSICAL, AND RADIOLOGICAL INFORMATION for Iodine. Retrieved February 16, 2026, from [Link]

  • Wikipedia. (n.d.). Methylpyridinium. Retrieved February 16, 2026, from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Pyridine. Retrieved February 16, 2026, from [Link]

  • ResearchGate. (2017, February 8). 1,4-Dimethylpyridinium iodide. Retrieved February 16, 2026, from [Link]

  • RIVM. (n.d.). Pyridine: an overview of available data on mutagenicity and carcinogenicity. Retrieved February 16, 2026, from [Link]

Sources

Foundational

Title: The Anion's Influence: A Comparative Analysis of 1-(4-fluorobenzyl)pyridinium Chloride and Iodide Salts

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract: Pyridinium salts are privileged scaffolds in medicinal chemistry and materials science, valued for their diverse appli...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: Pyridinium salts are privileged scaffolds in medicinal chemistry and materials science, valued for their diverse applications and tunable properties.[1][2] The choice of the counter-anion is a critical, yet often overlooked, design parameter that profoundly influences the salt's physicochemical properties, reactivity, and ultimately, its suitability for a given application. This technical guide provides an in-depth, comparative analysis of two closely related yet distinct compounds: 1-(4-fluorobenzyl)pyridinium chloride and 1-(4-fluorobenzyl)pyridinium iodide. We will explore the causal relationships between the anionic identity (Cl⁻ vs. I⁻) and the resulting differences in synthesis, thermal stability, solubility, spectroscopic characteristics, and reactivity. This document is intended to serve as a practical resource for researchers, enabling informed selection and strategic utilization of these salts in drug development and beyond.

Introduction: The Critical Role of the Counter-Anion

In the architecture of ionic compounds, the cation often commands the spotlight, defining the core structure and its primary interactions. However, the counter-anion is far from a passive spectator. Its size, polarizability, and hydrogen bonding capacity dictate the crystal lattice energy, solvation behavior, and even the reactivity of the entire salt.[3][4][5] For N-substituted pyridinium salts, these anionic effects are particularly pronounced. The 1-(4-fluorobenzyl)pyridinium cation is a relevant scaffold in medicinal chemistry, combining the versatile pyridinium core with a fluorinated benzyl group, a common moiety used to enhance metabolic stability and membrane permeability.[6][7] By examining this cation in partnership with either a small, hard chloride anion or a large, soft iodide anion, we can systematically dissect the fundamental principles that govern the behavior of ionic molecules.

Synthesis and Purification: A Study in Halide Reactivity

The most common route to N-alkylpyridinium salts is the Menshutkin reaction, a bimolecular nucleophilic substitution (SN2) where the nitrogen atom of the pyridine ring attacks an alkyl halide. The choice of the halide leaving group (Cl vs. I) directly impacts reaction kinetics and conditions.

General Synthetic Workflow

The fundamental reaction involves the quaternization of pyridine with the corresponding 4-fluorobenzyl halide.

G Pyridine Pyridine Reaction S_N2 Reaction Pyridine->Reaction Halide 4-Fluorobenzyl Halide (X = Cl or I) Halide->Reaction Solvent Solvent (e.g., Ethanol, Acetonitrile) Solvent->Reaction Heat Heat (Reflux) or Microwave Heat->Reaction Product 1-(4-fluorobenzyl)pyridinium Halide Purification Purification (Crystallization from Acetone/Ether) Product->Purification Reaction->Product G cluster_0 Starting Materials cluster_1 Reaction Products IodideSalt R-Py⁺ I⁻ (Soluble in Acetone) Metathesis Metathesis Reaction in Acetone IodideSalt->Metathesis MetalSalt M⁺ Y⁻ (e.g., AgBF₄, KPF₆) (Soluble in Acetone) MetalSalt->Metathesis NewSalt R-Py⁺ Y⁻ (Soluble in Acetone) Precipitate M⁺ I⁻ (e.g., AgI, KI) (Insoluble Precipitate) Metathesis->NewSalt Metathesis->Precipitate Drives equilibrium

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 1-(4-Fluorobenzyl)pyridinium Iodide via Menschutkin Reaction

[1] Abstract This application note details the protocol for the synthesis of 1-(4-fluorobenzyl)pyridinium iodide , a quaternary ammonium salt with applications in ionic liquid formulation, organocatalysis, and antimicrob...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract

This application note details the protocol for the synthesis of 1-(4-fluorobenzyl)pyridinium iodide , a quaternary ammonium salt with applications in ionic liquid formulation, organocatalysis, and antimicrobial research.[1] The synthesis utilizes the Menschutkin reaction , an


 alkylation of pyridine.[1] We provide two distinct methodologies: Method A , a direct alkylation using 4-fluorobenzyl iodide, and Method B , a "Finkelstein-Menschutkin" one-pot protocol utilizing the more stable 4-fluorobenzyl bromide with in-situ iodide generation.[1] This guide emphasizes reaction kinetics, solvent selection, and rigorous characterization to ensure high purity and yield.[1]

Scientific Foundation & Mechanism

The Menschutkin Reaction

The Menschutkin reaction is the conversion of a tertiary amine into a quaternary ammonium salt via reaction with an alkyl halide.[2] For this specific synthesis, the nucleophilic nitrogen lone pair of pyridine attacks the benzylic carbon of the 4-fluorobenzyl halide, displacing the halide leaving group.[1]

Key Mechanistic Features:

  • Kinetics: Second-order (

    
    ).[1]
    
  • Transition State: The reaction proceeds through a highly polar transition state where charge separation occurs. Consequently, the reaction rate is significantly accelerated in polar aprotic solvents (e.g., Acetonitrile, Acetone) which stabilize the developing charges without solvating the nucleophile to the point of deactivation.[1]

  • Leaving Group Effect: The rate follows the order

    
    . The iodide is the best leaving group due to the weak C-I bond and high polarizability of the iodide anion.
    
Reaction Scheme & Pathway

The following diagram illustrates the reaction pathway, including the transition state and the dual-method strategy.

MenschutkinSynthesis Reactants Pyridine + 4-Fluorobenzyl Halide MethodA Method A: Direct Use of R-I Reactants->MethodA MethodB Method B: In-situ Finkelstein (R-Br + NaI) Reactants->MethodB TS Transition State [δ+ N ... C ... X δ-] Product 1-(4-Fluorobenzyl)pyridinium Iodide (Salt) TS->Product Crystallization MethodA->TS Reflux (MeCN) MethodB->TS Acetone/Reflux (Halide Exchange)

Figure 1: Reaction pathway for the synthesis of 1-(4-fluorobenzyl)pyridinium iodide showing direct and in-situ routes.[1]

Experimental Strategy

Solvent Selection

The choice of solvent is critical for both reaction rate and product isolation.

  • Acetonitrile (MeCN): Recommended.[1] High dielectric constant (

    
    ) stabilizes the transition state.[1] The product is often soluble at reflux but crystallizes upon cooling, simplifying purification.[1]
    
  • Acetone: Excellent for Method B (Finkelstein conditions) as NaI is soluble, but the resulting NaCl/NaBr byproducts are insoluble, driving the equilibrium.[1]

  • Ethanol: Useful for recrystallization but nucleophilic competition (solvolysis) can occur at very high temperatures or prolonged times, though rare with pyridine.[1]

Reactant Stability (The "Iodide Problem")

Benzyl iodides are potent lachrymators and are often unstable (light/heat sensitive), degrading to liberate


.[1]
  • Expert Insight: If high-quality 4-fluorobenzyl iodide is unavailable, Method B is preferred.[1] It uses the stable 4-fluorobenzyl bromide and generates the reactive iodide in situ using Sodium Iodide (NaI). This often results in a cleaner product profile.

Detailed Protocols

Safety Precautions
  • 4-Fluorobenzyl halides: Potent lachrymators and alkylating agents. Handle ONLY in a fume hood. Wear double nitrile gloves.

  • Pyridine: Toxic, flammable, and has a noxious odor.[1]

  • Iodides: Light sensitive; wrap reaction vessels in foil if reaction times exceed 4 hours.

Method A: Direct Alkylation (Using 4-Fluorobenzyl Iodide)

Use this method if you have fresh, high-purity 4-fluorobenzyl iodide.[1]

  • Preparation: In a dry 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve 4-fluorobenzyl iodide (2.36 g, 10.0 mmol) in anhydrous acetonitrile (10 mL).

  • Addition: Add pyridine (0.87 g, 11.0 mmol, 1.1 equiv) dropwise to the stirring solution.

    • Note: A slight excess of pyridine ensures complete consumption of the alkylating agent.

  • Reaction: Attach a reflux condenser. Heat the mixture to 60°C (oil bath temperature) for 4–6 hours.

    • Observation: The solution may darken slightly. A precipitate may begin to form.[3][4]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Add diethyl ether (20 mL) to precipitate the salt fully.

    • Stir for 15 minutes to break up any oil droplets into a solid.

  • Isolation: Filter the solid using a Buchner funnel. Wash the cake with cold diethyl ether (

    
     mL) to remove excess pyridine.
    
  • Drying: Dry the solid under high vacuum at 40°C for 4 hours.

Method B: Finkelstein-Menschutkin (Using 4-Fluorobenzyl Bromide)

Use this method if the iodide is unavailable or for a more robust "one-pot" procedure.[1]

  • Reagent Mixing: In a 50 mL RBF, dissolve 4-fluorobenzyl bromide (1.89 g, 10.0 mmol) and Sodium Iodide (NaI) (1.65 g, 11.0 mmol) in dry Acetone (15 mL).

  • Activation: Stir at room temperature for 30 minutes. A white precipitate (NaBr) will form, indicating the generation of the benzyl iodide.[1]

  • Addition: Add pyridine (0.87 g, 11.0 mmol) to the suspension.

  • Reaction: Reflux the mixture (approx. 60°C) for 6–12 hours.

  • Filtration (Hot): If insoluble inorganic salts (NaBr) are present, filter the hot solution quickly through a glass frit or Celite pad to remove them.[1] Note: The pyridinium product is usually soluble in hot acetone/ethanol mixtures.

  • Crystallization: Cool the filtrate. If the product does not precipitate, reduce the volume by 50% under vacuum and add diethyl ether until turbidity appears.[1] Cool to 4°C.

  • Isolation: Filter the resulting yellow/white crystals and wash with cold ether.

Characterization & Validation

Confirm the identity of the product using the following data parameters.

ParameterExpected Value / ObservationNotes
Appearance White to pale yellow crystalline solidDark color indicates iodine liberation (recrystallize from EtOH).[1]
Melting Point 150–180°C (Typical for Benzyl Pyridinium Iodides)Sharp MP indicates high purity.[1] Broad range suggests solvent inclusion.

H NMR
(DMSO-

)

5.8–6.0 (s, 2H,

)
Benzylic methylene is the diagnostic handle.

H NMR
(Pyridine Ring)

9.0–9.2 (

, 2H,

-H), 8.6 (

, 1H,

-H), 8.1 (

, 2H,

-H)
Significant downfield shift compared to free pyridine.

H NMR
(Aryl Ring)

7.2–7.6 (

, 4H)
AA'BB' system typical of para-substituted benzenes.

F NMR

-110 to -115 ppm
Single peak.[1]
Solubility Soluble in Water, DMSO, Methanol.[1]Insoluble in Ether, Hexane.[1]
Self-Validation Checklist

Troubleshooting

Issue: The product "oils out" instead of crystallizing.

  • Cause: Presence of trace solvent or impurities lowering the melting point.

  • Solution: Decant the supernatant solvent. Triturate (grind) the oil with fresh diethyl ether or hexane.[1] Scratch the glass side of the flask with a spatula to induce nucleation. Sonication can also help solidify the oil.

Issue: Product is yellow/brown.

  • Cause: Oxidation of iodide to iodine (

    
    ).[1]
    
  • Solution: Recrystallize from hot ethanol containing a small amount of activated charcoal. Filter hot and cool slowly.

References

  • Menschutkin Reaction Overview

    • Abboud, J. L. M., et al. "Solvent effects on the Menschutkin reaction."[1] Journal of Physical Organic Chemistry. [1]

  • Pyridinium Salt Synthesis Protocols

    • Alvarado, S., et al. "Synthesis and characterization of new pyridinium salts."[1] Journal of the Mexican Chemical Society.

  • Solvent Effects in Alkylation

    • Reichardt, C. "Solvents and Solvent Effects in Organic Chemistry."[1] Wiley-VCH. [1]

  • Safety Data (4-Fluorobenzyl Chloride/Halides)

    • Fisher Scientific SDS. "4-Fluorobenzyl chloride Safety Data Sheet." [1]

  • NMR Data for Pyridinium Salts

    • Silverstein, R. M., et al. "Spectrometric Identification of Organic Compounds."[1][5][6] [1]

Sources

Application

protocol for alkylation of pyridine with 4-fluorobenzyl iodide

Application Note: High-Yield Synthesis of N-(4-Fluorobenzyl)pyridinium Iodide via Menshutkin Reaction Executive Summary Objective: To provide a robust, reproducible protocol for the alkylation of pyridine with 4-fluorobe...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Yield Synthesis of N-(4-Fluorobenzyl)pyridinium Iodide via Menshutkin Reaction

Executive Summary

Objective: To provide a robust, reproducible protocol for the alkylation of pyridine with 4-fluorobenzyl iodide. Target Compound: N-(4-fluorobenzyl)pyridinium iodide. Reaction Class: Menshutkin Reaction (


 Quaternization).[1]
Significance:  Pyridinium salts are critical scaffolds in drug discovery (antimicrobial, antitumor agents), ionic liquids, and organocatalysis. The 4-fluoro moiety is specifically valued in medicinal chemistry for its metabolic stability and bioisosterism.

Mechanistic Insight & Experimental Logic

The Menshutkin Reaction Mechanism

The synthesis proceeds via an


 nucleophilic substitution. The lone pair of nitrogen on the pyridine ring (nucleophile) attacks the benzylic carbon of 4-fluorobenzyl iodide (electrophile).
  • Nucleophile: Pyridine is a moderate nucleophile. Its

    
     hybridized nitrogen holds the lone pair tighter than aliphatic amines (
    
    
    
    ), making it less reactive but also less prone to over-alkylation.
  • Electrophile: 4-Fluorobenzyl iodide is a highly reactive alkylating agent. The benzylic position stabilizes the transition state via resonance, while the iodide (

    
    ) is an exceptional leaving group due to its weak bond strength (
    
    
    
    ) and high polarizability.
  • Solvent Effect (Critical): The reaction involves neutral reactants forming an ionic product (salt). This creates a highly dipolar transition state.

    • Polar Aprotic Solvents (e.g., Acetonitrile, Acetone): These stabilize the charge separation in the transition state, accelerating the rate.[2][3]

    • Solvent Choice for Workup:Anhydrous Acetone is the recommended solvent for this protocol. While Acetonitrile (

      
      ) is faster, the product is often soluble in it. In Acetone, the starting materials are soluble, but the ionic pyridinium product is insoluble. This drives the reaction to completion (Le Chatelier’s principle) and simplifies purification to a mere filtration.
      
Visualization: Reaction Pathway

Menshutkin_Pathway Start Reactants (Pyridine + 4-F-Bn-I) TS Transition State (Dipolar Activated Complex) Start->TS SN2 Attack Product Product (Pyridinium Salt) TS->Product I- Departure Precipitation Precipitation (Insoluble in Acetone) Product->Precipitation Crystallization

Figure 1: Mechanistic flow of the Menshutkin reaction showing the progression from neutral reactants to the precipitated ionic salt.

Detailed Experimental Protocol

Safety Warning: 4-Fluorobenzyl iodide is a lachrymator and a potent alkylating agent. Pyridine is toxic and has a noxious odor. All operations must be performed in a functioning fume hood.

Materials & Reagents
ComponentGrade/SpecRole
4-Fluorobenzyl Iodide >97% purityElectrophile (Store at 4°C, dark)
Pyridine Anhydrous, >99%Nucleophile
Acetone Anhydrous (Dried over

)
Reaction Medium
Diethyl Ether ACS ReagentWash Solvent
Hexane ACS ReagentWash Solvent
Step-by-Step Procedure

Step 1: Preparation of Electrophile Solution

  • Weigh 1.0 equivalent (e.g., 2.36 g, 10 mmol) of 4-fluorobenzyl iodide into a dry flask.

    • Note: If the iodide appears dark brown/purple, it contains free iodine. Wash a solution of it in ether with 5%

      
       (sodium thiosulfate), dry, and concentrate before use to ensure accurate stoichiometry.
      
  • Dissolve in Anhydrous Acetone (10 mL per gram of iodide).

Step 2: Addition of Nucleophile

  • Add 1.05 equivalents (e.g., 0.85 mL, 10.5 mmol) of Pyridine dropwise to the stirring iodide solution.

    • Why 1.05 eq? A slight excess of pyridine ensures complete consumption of the alkylating agent (the iodide), which is harder to remove than the volatile pyridine.

Step 3: Reaction Incubation

  • Stir the mixture at Room Temperature (25°C) for 2–4 hours.

  • Observation: The solution should turn cloudy as the white/off-white pyridinium salt begins to precipitate.

  • Optimization: If no precipitate forms after 1 hour, gently warm to 40°C (reflux) for 30 minutes, then cool back to RT. Avoid prolonged high heat to prevent iodide oxidation.

Step 4: Isolation and Purification

  • Cool the flask in an ice bath (0°C) for 30 minutes to maximize precipitation.

  • Filtration: Collect the solid by vacuum filtration using a sintered glass funnel.

  • Washing: Wash the filter cake with:

    • 
       mL cold Acetone (removes unreacted iodide).
      
    • 
       mL Diethyl Ether (removes unreacted pyridine and dries the solid).[4]
      
  • Drying: Dry the solid under high vacuum for 4 hours.

Step 5: Characterization

  • Appearance: White to pale yellow crystalline solid.

  • 1H NMR (

    
    ):  Look for the diagnostic downfield shift of the benzylic protons (
    
    
    
    ppm) and the pyridine protons (
    
    
    -protons
    
    
    ppm).

Troubleshooting & Optimization Logic

Common issues in quaternization include "oiling out" (product forms a gum instead of a crystal) or discoloration.

Troubleshooting Decision Tree

Troubleshooting Check Reaction Check (TLC or Visual) Precip Solid Precipitate? Check->Precip Oil Oily/Gummy Product Precip->Oil No (Gummy) Color Dark/Brown Color Precip->Color No (Dark Solution) Success Filter & Wash Precip->Success Yes Triturate Triturate with Et2O or Hexane Oil->Triturate WashThio Wash with Na2S2O3 (remove I2) Color->WashThio Seed Scratch Glass/ Add Seed Crystal Triturate->Seed WashThio->Success Seed->Success

Figure 2: Logic flow for addressing common synthetic deviations.

Comparative Data: Leaving Groups & Solvents

Table 1: Halide Leaving Group Comparison Data synthesized from general kinetic trends in Menshutkin reactions.

Halide (X)Relative Rate (

)
Conditions RequiredStability of Reactant
Iodide (-I) 100 (Fastest)RT to Mild HeatLow (Light Sensitive)
Bromide (-Br)~1-5RefluxModerate
Chloride (-Cl)<0.1High Heat/PressureHigh

Table 2: Solvent Selection Matrix

SolventDielectric (

)
Solubility of ReactantsSolubility of ProductVerdict
Acetone 20.7HighVery Low Best for Isolation
Acetonitrile37.5HighModerateBest for Kinetics/Speed
Ethanol24.5HighModerateProduct may stay in solution
Toluene2.4ModerateInsolubleReaction too slow (non-polar)

References

  • Menshutkin Reaction Kinetics & Solvent Effects

    • Abboud, J. L. M., et al. "Critical compilation of scales of solvent parameters." Pure and Applied Chemistry, 1999.
    • Reinout, H., et al. "Solvent Effects on the Menshutkin Reaction."[2][3][5][6] Journal of Physical Chemistry B, 2010.

  • Reactivity of Benzyl Iodides

    • Baker, J. W. "The mobility of the methyl group in nitrogen heterocyclic compounds." Journal of the Chemical Society, 1940.
    • BenchChem. "4-Fluorobenzyl iodide Properties and Reactivity."

  • Synthesis of Pyridinium Salts (General Protocols)

    • Donohoe, T. J., et al.[4] "Partial Reduction of Pyridinium Salts." Supplementary Material, Procedure for Pyridinium Salt Synthesis.

  • Green Chemistry & Ultrasound Applications

    • Al-Zaydi, K. M. "Ultrasound-Assisted Synthesis of Fluorinated Pyridinium Salts."[7] University of Jordan Research.

Sources

Method

preparation of N-benzylpyridinium ionic liquids using iodide precursors

Application Note: Precision Synthesis of N-Benzylpyridinium Iodide Ionic Liquids Executive Summary & Scientific Context The synthesis of N-benzylpyridinium iodide ([BnPy][I]) represents a classic yet critical application...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis of N-Benzylpyridinium Iodide Ionic Liquids

Executive Summary & Scientific Context

The synthesis of N-benzylpyridinium iodide ([BnPy][I]) represents a classic yet critical application of the Menschutkin reaction —the quaternization of a tertiary amine with an alkyl halide. While often viewed as a simple textbook transformation, the use of iodide precursors introduces specific kinetic advantages and stability challenges that distinguish it from chloride or bromide analogues.

Why Iodide? In the context of nucleophilic substitution (


), the iodide anion (

) is both an exceptional nucleophile (for in situ generation) and a superior leaving group compared to bromide (

) or chloride (

). This results in significantly faster reaction rates and milder required temperatures, minimizing thermal degradation of the sensitive pyridinium core.

Applications:

  • Biological Activity: Precursors for acetylcholinesterase (AChE) inhibitors in Alzheimer’s research.[1]

  • Corrosion Inhibition: High-efficiency inhibitors for acidic media.

  • Ionic Liquid Precursors: [BnPy][I] serves as a "parent" salt for anion metathesis (e.g., to [BnPy][NTf2]) to tune viscosity and hydrophobicity.

Mechanistic Insight: The Pathway

The formation of [BnPy][I] is a bimolecular nucleophilic substitution. The lone pair on the pyridine nitrogen attacks the benzylic carbon of benzyl iodide.

Key Kinetic Factors:

  • Nucleophilicity: Pyridine is a moderate nucleophile; electron-donating groups (e.g., 4-methyl) enhance rate, while electron-withdrawing groups retard it.

  • Leaving Group Ability: The C-I bond is weaker (~57 kcal/mol) than C-Br (~68 kcal/mol) or C-Cl (~81 kcal/mol), lowering the activation energy (

    
    ).
    
  • Solvent Effects: A polar aprotic solvent (Acetonitrile, Acetone) is preferred to stabilize the transition state and the resulting ionic product without solvating the nucleophile too strongly.

Figure 1: Reaction Mechanism & Energy Landscape

MenschutkinMechanism cluster_0 Kinetic Drivers Reactants Reactants (Pyridine + Benzyl Iodide) TS Transition State [Py...C...I]‡ Reactants->TS Activation (ΔG‡) Product Product [BnPy]+ [I]- TS->Product Bond Formation Note1 Iodide: Excellent Leaving Group (Weak C-I bond) Note2 Polar Aprotic Solvent Stabilizes charged TS

Caption: The reaction proceeds via a concerted


 mechanism where the C-I bond cleavage is the rate-determining factor, accelerated by the lability of the iodide.[2]

Material Considerations & Safety

Critical Warning: Benzyl Iodide is significantly less stable than Benzyl Chloride. It is light-sensitive and a potent lachrymator (tear gas agent).

ReagentRolePurity RequirementHandling Precaution
Benzyl Iodide Electrophile>98% (Freshly synthesized or purified)Dark/Cold Storage. Decomposes to

(turns brown). Handle in fume hood.
Pyridine NucleophileAnhydrous (<0.1%

)
Toxic/Flammable. Dry over KOH or molecular sieves.
Acetonitrile SolventHPLC Grade (Dry)Polar aprotic medium to precipitate the salt.
Diethyl Ether Wash SolventACS GradeHighly flammable. Used to remove unreacted organics.

Experimental Protocol

Objective: Synthesis of N-benzylpyridinium iodide on a 10g scale.

Phase A: Reaction Setup
  • Preparation: Oven-dry a 100 mL round-bottom flask (RBF) and a magnetic stir bar. Flush with Nitrogen (

    
    ) to create an inert atmosphere.
    
  • Solvent System: Add 30 mL of anhydrous Acetonitrile (MeCN) to the flask.

    • Note: While the reaction can proceed solvent-free (neat), MeCN prevents "hotspots" and ensures the product precipitates as a clean solid rather than a gummy oil.

  • Reactant Addition:

    • Add Pyridine (1.0 equiv, 3.6 mL, 45 mmol) via syringe.

    • Cool the flask to 0°C in an ice bath (to control the initial exotherm).

    • Add Benzyl Iodide (1.05 equiv, 10.3 g, 47 mmol) dropwise. Use a slight excess of the iodide to ensure full conversion of the pyridine, as the iodide is easier to wash away.

Phase B: Reaction & Monitoring
  • Execution: Remove the ice bath and allow the mixture to stir at Room Temperature (25°C) .

    • Observation: The solution will likely turn yellow/orange. A precipitate should begin to form within 1-2 hours.

  • Optimization: Stir for 12–24 hours .

    • Optional: If precipitation is slow, warm to 40°C. Avoid refluxing (>80°C) as benzyl iodide may decompose, liberating free iodine (

      
      ) which discolors the product.
      
Phase C: Purification (The "Self-Validating" Step)
  • Precipitation: If the product is dissolved, add 50 mL of cold Diethyl Ether or Ethyl Acetate . This forces the ionic salt out of the solution while keeping unreacted organic precursors dissolved.

  • Filtration: Collect the solid via vacuum filtration using a sintered glass funnel.

  • Washing: Wash the filter cake

    
     mL with cold Diethyl Ether.
    
    • Validation: The filtrate should contain the yellow/brown impurities (excess benzyl iodide). The solid cake should transition from yellow to off-white/white.

  • Drying: Dry the solid in a vacuum oven at 40°C for 6 hours to remove trace solvent.

Figure 2: Synthesis Workflow

SynthesisWorkflow Start Start: Inert Atmosphere (N2) Mix Mix: Pyridine + Benzyl Iodide Solvent: MeCN (0°C -> RT) Start->Mix React Reaction: Stir 12-24h (Precipitate forms) Mix->React Check Solid formed? React->Check AddEther Add Et2O/EtOAc to force precipitation Check->AddEther No Filter Vacuum Filtration Check->Filter Yes AddEther->Filter Wash Wash (x3) with Cold Ether Removes unreacted BnI Filter->Wash Dry Vacuum Dry (40°C) Wash->Dry Final Pure [BnPy][I] (Off-white solid) Dry->Final

Caption: Step-by-step workflow ensuring removal of unreacted precursors via solubility differentiation.

Characterization & Quality Control

To ensure scientific integrity, the synthesized IL must be validated against the following parameters.

MethodExpected ResultDiagnostic Value

NMR (DMSO-

)
Benzylic

shift:

5.8–6.0 ppm. Pyridine protons: Downfield shift vs. free pyridine.
Confirms quaternization.[3][4] Absence of peaks at

4.5 ppm (unreacted Benzyl Iodide) confirms purity.
Melting Point 140–145°C (Lit. varies by purity)Sharp range (<2°C) indicates high purity. Broad range indicates trapped solvent or

.
Visual Inspection White to pale yellow crystalline solid.Deep orange/brown color indicates iodine contamination (charge transfer complex).
Silver Nitrate Test Precipitate with

(Yellow AgI).
Qualitative confirmation of Iodide anion.

Troubleshooting: The "Yellow" Problem Iodide salts often appear yellow due to trace oxidation of


 to 

or charge-transfer complexes.
  • Fix: Recrystallize from minimal hot ethanol/acetonitrile. Add a small crystal of sodium thiosulfate during the wash step if discoloration persists (though this introduces Na ions, so careful washing is required).

References

  • Mechanism & Kinetics: Menshutkin, N. (1890). Über die Geschwindigkeit der Reaktion zwischen Alkylhaloiden und tertiären Aminen. Z. Phys. Chem., 6, 41.
  • Synthesis Protocol: "Synthesis of benzyl iodide." PrepChem. Available at: [Link] (Accessed Oct 2025).

  • Ionic Liquid Purification: "Recovery and purification of ionic liquids from solutions: a review." National Institutes of Health (NIH). Available at: [Link] (Accessed Oct 2025).

  • Biological Applications: "Recent developments in the design and synthesis of benzylpyridinium salts." Frontiers in Chemistry. Available at: [Link] (Accessed Oct 2025).

  • Physical Properties: "Benzyl iodide | C7H7I."[5][6] PubChem. Available at: [Link] (Accessed Oct 2025).

Sources

Application

Solvent Selection for the Synthesis of 1-(4-fluorobenzyl)pyridinium iodide: An Application Note and Protocol

Abstract The synthesis of 1-(4-fluorobenzyl)pyridinium iodide, a quaternary pyridinium salt with applications in areas such as medicinal chemistry and materials science, is critically dependent on the appropriate selecti...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The synthesis of 1-(4-fluorobenzyl)pyridinium iodide, a quaternary pyridinium salt with applications in areas such as medicinal chemistry and materials science, is critically dependent on the appropriate selection of the reaction solvent. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practicalities of solvent choice for this specific nucleophilic substitution (SN2) reaction. We delve into the theoretical underpinnings of how solvent properties influence reaction kinetics and yield, present a comparative analysis of common solvents, and provide a detailed, validated protocol for the efficient synthesis of the target compound.

Introduction: The Significance of 1-(4-fluorobenzyl)pyridinium Salts

Quaternary pyridinium salts are a class of organic compounds with a positively charged nitrogen atom within a pyridine ring. The introduction of a 4-fluorobenzyl group imparts specific electronic and steric properties, making 1-(4-fluorobenzyl)pyridinium iodide a valuable intermediate and a molecule of interest in its own right. These compounds have been investigated for their potential as anticancer agents and find utility in the development of novel ionic liquids and materials.[1][2] The synthesis typically proceeds via the N-alkylation of pyridine with 4-fluorobenzyl iodide, a classic example of an SN2 reaction. The efficiency of this transformation is profoundly influenced by the reaction medium, making solvent selection a paramount consideration for achieving high yields and purity.

Theoretical Considerations for Solvent Selection in SN2 Reactions

The synthesis of 1-(4-fluorobenzyl)pyridinium iodide is a bimolecular nucleophilic substitution (SN2) reaction. In this reaction, the lone pair of electrons on the nitrogen atom of pyridine (the nucleophile) attacks the electrophilic benzylic carbon of 4-fluorobenzyl iodide, displacing the iodide ion (the leaving group). The choice of solvent can dramatically affect the rate of this reaction.[3]

Key Solvent Properties and Their Impact:

  • Polarity: SN2 reactions involving a neutral nucleophile and a neutral electrophile, like the one discussed here, proceed through a transition state that is more polar than the reactants. Therefore, a polar solvent is required to stabilize this developing dipole in the transition state and solvate the ionic product.[4]

  • Proticity: Solvents are broadly classified as protic (containing acidic protons, e.g., water, ethanol) or aprotic (lacking acidic protons, e.g., acetone, acetonitrile, DMF).

    • Polar Protic Solvents: These solvents can form hydrogen bonds with the nucleophile. This hydrogen bonding can create a "solvent cage" around the nucleophile, hindering its ability to attack the electrophile and thus slowing down the reaction rate.[3]

    • Polar Aprotic Solvents: These solvents possess dipoles that can solvate cations but are less effective at solvating anions. Crucially, they do not form strong hydrogen bonds with the nucleophile. This leaves the nucleophile "naked" and more reactive, generally leading to a significant acceleration of the SN2 reaction rate.[3] For the synthesis of pyridinium salts, polar aprotic solvents are often the ideal choice.[4]

  • Boiling Point: The reaction temperature is a critical parameter. A solvent with a suitable boiling point allows the reaction to be conducted at a temperature that provides sufficient activation energy without causing decomposition of the reactants or products.[5]

Reaction Mechanism Workflow

The following diagram illustrates the SN2 mechanism for the formation of 1-(4-fluorobenzyl)pyridinium iodide.

SN2_Mechanism Pyridine Pyridine (Nucleophile) TS Transition State [δ+...N...C...I...δ-] Pyridine->TS Nucleophilic Attack BenzylIodide 4-Fluorobenzyl Iodide (Electrophile) BenzylIodide->TS Product 1-(4-Fluorobenzyl)pyridinium Iodide TS->Product Iodide Departure

Caption: SN2 mechanism for the synthesis of 1-(4-fluorobenzyl)pyridinium iodide.

Comparative Analysis of Solvent Systems

The choice of solvent has a demonstrable impact on the yield and reaction time for the synthesis of pyridinium salts. Below is a comparative table summarizing the performance of various solvents for this type of reaction, based on established principles and literature precedents.[6][7]

SolventTypeDielectric Constant (ε)Boiling Point (°C)Expected Outcome for SN2Rationale
Acetonitrile Polar Aprotic37.582Excellent High polarity effectively stabilizes the transition state and solvates the ionic product. Lack of hydrogen bonding enhances the nucleophilicity of pyridine.[3] Its boiling point allows for reactions at elevated temperatures, increasing the reaction rate.[7]
Acetone Polar Aprotic2156Good Similar to acetonitrile, it is a polar aprotic solvent that promotes SN2 reactions.[3] Its lower boiling point might necessitate longer reaction times compared to acetonitrile.
N,N-Dimethylformamide (DMF) Polar Aprotic36.7153Good to Excellent A highly polar aprotic solvent that strongly promotes SN2 reactions.[8] Its high boiling point can be advantageous for less reactive substrates but may require careful temperature control to avoid side reactions.
Ethanol Polar Protic24.578Moderate As a polar protic solvent, it can solvate the pyridine nucleophile through hydrogen bonding, which can reduce its reactivity and slow the reaction rate compared to aprotic solvents.[3][5]
Toluene Nonpolar2.4111Poor Insufficiently polar to stabilize the charged transition state or dissolve the ionic product, leading to very slow reaction rates.[9]
Water Polar Protic80.1100Poor to Moderate While highly polar, its protic nature and strong hydrogen bonding with the pyridine nucleophile significantly decrease the reaction rate.[10][11]

Experimental Protocol: Synthesis of 1-(4-fluorobenzyl)pyridinium iodide in Acetonitrile

This protocol details a reliable method for the synthesis of 1-(4-fluorobenzyl)pyridinium iodide using acetonitrile as the solvent.

Materials and Equipment
  • Reactants:

    • Pyridine (anhydrous)

    • 4-Fluorobenzyl iodide

  • Solvent:

    • Acetonitrile (anhydrous)

  • Washing/Recrystallization Solvents:

    • Diethyl ether (anhydrous)

    • Ethanol

  • Equipment:

    • Round-bottom flask

    • Reflux condenser

    • Magnetic stirrer with heating plate

    • Buchner funnel and filter paper

    • Rotary evaporator

    • Standard laboratory glassware

Step-by-Step Procedure

Reaction Setup Workflow

Protocol_Workflow cluster_reaction Reaction cluster_workup Work-up and Purification A 1. Dissolve 4-fluorobenzyl iodide in anhydrous acetonitrile in a round-bottom flask. B 2. Add pyridine to the solution. A->B C 3. Heat the mixture to reflux with stirring for 4-6 hours. B->C D 4. Cool the reaction mixture to room temperature. C->D E 5. Precipitate the product by adding diethyl ether. D->E F 6. Collect the solid by vacuum filtration. E->F G 7. Wash the solid with cold diethyl ether. F->G H 8. Recrystallize from ethanol if necessary. G->H I 9. Dry the purified product under vacuum. H->I

Caption: Experimental workflow for the synthesis of 1-(4-fluorobenzyl)pyridinium iodide.

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-fluorobenzyl iodide (1.0 equivalent) in anhydrous acetonitrile.

  • Addition of Nucleophile: To the stirred solution, add pyridine (1.1 equivalents) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 82 °C) and maintain this temperature with stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The product may begin to precipitate.

  • Precipitation: Add an excess of anhydrous diethyl ether to the cooled reaction mixture to fully precipitate the pyridinium salt.

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid with a small amount of cold diethyl ether to remove any unreacted starting materials.

  • Purification (Optional): If further purification is required, the crude product can be recrystallized from a minimal amount of hot ethanol, followed by cooling to induce crystallization.

  • Drying: Dry the purified 1-(4-fluorobenzyl)pyridinium iodide under vacuum to obtain a crystalline solid.

Characterization

The identity and purity of the synthesized product should be confirmed using standard analytical techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Melting Point Analysis: To assess purity.

Troubleshooting and Safety Considerations

  • Low Yield: If the yield is low, ensure that anhydrous solvents and reagents were used, as water can interfere with the reaction. The reaction time may also need to be extended.

  • Product Oiling Out: If the product separates as an oil instead of a solid during precipitation, try cooling the mixture in an ice bath and scratching the inside of the flask with a glass rod to induce crystallization.

  • Safety: 4-Fluorobenzyl iodide is a lachrymator and should be handled in a well-ventilated fume hood. Pyridine is flammable and toxic. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

Conclusion

The selection of an appropriate solvent is a critical parameter for the successful synthesis of 1-(4-fluorobenzyl)pyridinium iodide. Polar aprotic solvents, particularly acetonitrile, are highly effective in promoting this SN2 reaction by stabilizing the polar transition state and leaving the pyridine nucleophile highly reactive. The detailed protocol provided in this application note offers a reliable and efficient method for the preparation of this valuable compound, empowering researchers in their synthetic endeavors.

References

  • Saez, D. A., Vogt-Geisse, S., Inostroza-Rivera, R., Kubař, T., Elstner, M., Toro-Labbé, A., & Vöhringer-Martinez, E. (2009). Steric Effects and Solvent Effects on SN2 Reactions. The Journal of Physical Chemistry A, 113(33), 9416–9423. [Link]

  • Insights into the nucleophilic substitution of pyridine at an unsaturated carbon center. (2025, December 25). Retrieved from [Link]

  • Reddit. (2016, November 27). Why do Sn2 reactions need polar solvents?. r/OrganicChemistry. Retrieved from [Link]

  • The University of Liverpool Repository. REDUCTIVE TRANSFORMATION OF PYRIDINIUM SALTS TO FUNCTIONALISED MOLECULES. Retrieved from [Link]

  • Efficient synthesis of fluorinated pyridinium salts-based hydrazones under both conventional and eco-friendly ultrasound procedures. (n.d.). Retrieved from [Link]

  • Chemical Communications (RSC Publishing). Pyridine mediated transition-metal-free direct alkylation of anilines using alcohols via borrowing hydrogen conditions. Retrieved from [Link]

  • PMC. (2023, July 12). Continuous flow synthesis of pyridinium salts accelerated by multi-objective Bayesian optimization with active learning. Retrieved from [Link]

  • Jo, T. S. (n.d.). Synthesis and characterizations of pyridinium salts including poly(pyr. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 28). 11.3: Characteristics of the SN2 Reaction. Retrieved from [Link]

  • Taylor & Francis. (2024, August 12). Synthesis of Novel Substituted Guanidines and Pyrimidines Using Pyridinium and Methanaminium Salts in Water as a Green Solvent. Retrieved from [Link]

  • ACS Publications. (2002, August 2). Preparation of N-Alkylated Pyridones via Selective N-Alkylation of 2-Alkoxypyridines on Solid Phase. Retrieved from [Link]

  • ResearchGate. (n.d.). Mild and Regioselective N -Alkylation of 2-Pyridones in Water. Retrieved from [Link]

  • Refubium - Freie Universität Berlin. Chemoselective Post-Synthesis Modification of Pyridyl-Substituted, Aromatic Phosphorus Heterocycles: Cationic Ligands for Coordination Chemistry. Retrieved from [Link]

  • FABAD Journal of Pharmaceutical Sciences. (2024, November 12). N-Alkylation of Some Imidazopyridines. Retrieved from [Link]

  • PMC - NIH. (n.d.). Convenient oxidation of benzylic and allylic halides to aldehydes and ketones. Retrieved from [Link]

  • Beilstein Journals. (2015, August 26). Pyridine-promoted dediazoniation of aryldiazonium tetrafluoroborates: Application to the synthesis of SF5-substituted phenylboronic esters and iodobenzenes. Retrieved from [Link]

  • Organic Syntheses Procedure. Bis(pyridine)iodonium(I) tetrafluoroborate. Retrieved from [Link]

  • ACS Publications. (2023, June 26). Copper(I) Iodide Catalyzed [3 + 3] Annulation of Iodonium Ylides with Pyridinium 1,4-Zwitterionic Thiolates for the Synthesis of 1,4-Oxathiin Scaffolds. Retrieved from [Link]

  • PubChem. 1,4-Dimethylpyridinium Iodide. Retrieved from [Link]

  • ResearchGate. (2025, October 17). Optimal conditions for Pt-catalyzed microfluidic synthesis of iodoolefins. Retrieved from [Link]

  • CAS Common Chemistry. Pyridinium, 1-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)-, iodide (1:1). Retrieved from [Link]

  • ResearchGate. (n.d.). 1-(4-Fluorobenzyl)pyridinium bis(maleonitriledithiolato)platinate(III). Retrieved from [Link]

  • Chemical Communications (RSC Publishing). Lewis acid-catalysed cyclization of pyridinium 1,4-zwitterionic thiolates with propargyl alcohols and fluorescence applications. Retrieved from [Link]

  • PubMed. (n.d.). Design and Synthesis of 1,4-dihydropyridine Derivatives as Anti-cancer Agent. Retrieved from [Link]

  • BindingDB. BDBM50154642 4-hexahydro-1-pyridinyl-1-{4-[4-(4-hexahydro-1-pyridinyl-1-pyridiniumylmethyl)phenyl]benzyl}pyridinium; dibromide::CHEMBL186136. Retrieved from [Link]

Sources

Method

Application Note: High-Efficiency Microwave-Assisted Synthesis of Pyridinium Iodides

Executive Summary The synthesis of pyridinium iodides is a cornerstone transformation in medicinal chemistry, serving as a critical step in generating ionic liquids, N-heterocyclic carbene (NHC) precursors, and bioactive...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of pyridinium iodides is a cornerstone transformation in medicinal chemistry, serving as a critical step in generating ionic liquids, N-heterocyclic carbene (NHC) precursors, and bioactive pharmacophores. Traditional convective heating methods (reflux) for these


 quaternization reactions are often plagued by prolonged reaction times (24–48 hours), incomplete conversion, and the "oiling out" of products.

This guide details a Microwave-Assisted Organic Synthesis (MAOS) protocol that leverages dielectric heating to reduce reaction times to minutes while significantly improving purity and yield. By utilizing the high loss tangent (


) of polar solvents and the ionic conduction of the forming salt, this method ensures a self-accelerating, highly efficient reaction profile.

Scientific Foundation & Mechanism

The Dielectric Advantage

In conventional synthesis, heat transfers from the vessel wall inward, creating thermal gradients. Microwave irradiation heats the reaction matrix directly through two primary mechanisms:[1]

  • Dipolar Polarization: Polar solvent molecules (e.g., Acetonitrile, Ethanol) align with the oscillating electric field, generating heat via molecular friction.

  • Ionic Conduction: As the pyridinium iodide salt forms, the dissociated ions (

    
     and 
    
    
    
    ) oscillate in the field. This results in efficient energy dissipation (Joule heating), effectively making the product itself a "molecular radiator" that accelerates the reaction rate as conversion progresses.
Reaction Mechanism ( )

The formation of N-alkylpyridinium iodides proceeds via a bimolecular nucleophilic substitution (


). The pyridine nitrogen lone pair attacks the electrophilic carbon of the alkyl iodide.

Key Mechanistic Insight: The transition state involves charge separation. Polar aprotic solvents like Acetonitrile (MeCN) are ideal under microwave conditions because they stabilize the charged transition state and possess a high coupling efficiency with microwave irradiation.

ReactionMechanism cluster_conditions Critical Parameters Pyridine Pyridine Derivative (Nucleophile) TS Transition State (Charge Separation) Pyridine->TS MW Irradiation (Dipolar Polarization) AlkylIodide Alkyl Iodide (Electrophile) AlkylIodide->TS Product Pyridinium Iodide (Salt Product) TS->Product Ionic Conduction (Self-Heating) Solvent Solvent: MeCN (High tan δ) Temp Temp: 80-150°C

Figure 1: Mechanistic pathway of microwave-assisted quaternization highlighting the transition from dipolar polarization to ionic conduction heating modes.

Experimental Protocol

Materials & Equipment
  • Reactor: Single-mode microwave synthesizer (e.g., Biotage Initiator+ or CEM Discover) capable of maintaining 20 bar pressure.

  • Vessels: 2–5 mL borosilicate glass vials with crimp caps and PTFE/silicone septa.

  • Reagents:

    • Substituted Pyridine (1.0 equiv)

    • Alkyl Iodide (1.2 – 4.0 equiv depending on volatility)

    • Solvent: Acetonitrile (Anhydrous preferred)

    • Precipitation Solvent: Diethyl ether or Ethyl acetate

Standard Operating Procedure (SOP)

This protocol is validated for the synthesis of N-ethyl-2-(3-phenylimidazo[1,5-a]pyridine-1-yl)pyridinium iodide but is applicable to most pyridine/alkyl iodide pairs.

Step 1: Preparation

  • Weigh the pyridine derivative (e.g., 0.25 mmol) directly into a microwave vial containing a magnetic stir bar.

  • Add Acetonitrile (1.0 – 2.0 mL). Note: Concentration should be high (0.2–0.5 M) to maximize microwave absorption.

  • Add Alkyl Iodide (e.g., Iodoethane, 1.0 mmol, 4 equiv).

    • Expert Tip: Excess alkyl halide is required to drive the equilibrium and account for volatility, even in sealed vessels.

Step 2: Irradiation

  • Seal the vial with a crimp cap.

  • Place in the microwave cavity.

  • Program the method:

    • Temperature: 155 °C (Range: 80–160 °C based on substrate stability).

    • Time: 10–50 min (Hold time).

    • Pre-stir: 30 seconds.

    • Absorption Level: High (due to polar solvent + salt formation).

Step 3: Work-up & Purification

  • Cool the vial to room temperature (using compressed air flow in the reactor).

  • Observation: A precipitate often forms spontaneously upon cooling.

  • If no precipitate forms, add cold Diethyl Ether (3–5 mL) to the reaction mixture to induce crystallization ("crashing out").

  • Filter the solid using a sintered glass funnel or centrifuge.

  • Wash the cake 3x with Diethyl Ether/Petroleum Ether (1:3 ratio) to remove unreacted pyridine and alkyl iodide.

  • Dry under vacuum.[2]

Workflow Start Reagent Prep (Pyridine + Alkyl Iodide + MeCN) Seal Seal Vial (Crimp Cap + Septum) Start->Seal MW MW Irradiation 155°C, 10-50 min, High Absorption Seal->MW Cool Cool to RT (Air Jet Cooling) MW->Cool Check Precipitate Formed? Cool->Check Ether Add Et2O to induce crystallization Check->Ether No Filter Filtration & Wash (Et2O / Pet Ether) Check->Filter Yes Ether->Filter Dry Vacuum Dry Final Product Filter->Dry

Figure 2: Operational workflow for the microwave-assisted synthesis and purification of pyridinium iodides.

Optimization & Data Analysis

The following table contrasts the efficiency of microwave protocols against conventional heating for representative pyridinium salts.

ParameterMicrowave-Assisted (MAOS)Conventional Heating (Reflux)Impact
Reaction Time 20 – 50 mins18 – 48 hours>95% Time Savings
Temperature 120 – 160 °C (Superheated)80 °C (BP of MeCN)Faster kinetics (Arrhenius)
Yield 85 – 98%60 – 81%Higher conversion, less degradation
Solvent Vol. Low (High Conc.)High (Dilute)Greener process
Purity High (Clean crystallization)Moderate (Requires recrystallization)Reduced downstream processing

Data aggregated from comparative studies on N-alkylpyridinium synthesis [1][2].

Critical Parameter: Solvent Selection
  • Acetonitrile (MeCN): The "Gold Standard". High dielectric constant (

    
    ) and high loss tangent (
    
    
    
    ). It couples well with microwaves and solubilizes the reagents while precipitating the ionic product upon cooling.
  • Ethanol: Good alternative for green chemistry, but lower boiling point limits maximum pressure-free temperature.

  • Solvent-Free (Neat): Possible but risky. The rapid formation of ionic salts can lead to "thermal runaway" (uncontrollable heating) due to the intense ionic conduction effect. Recommendation: Always use at least a minimum volume of solvent to act as a heat sink.

Troubleshooting & Safety

Common Issues
  • Oiling Out: If the product forms a viscous oil instead of a solid, triturated the oil with diethyl ether and sonicate. This removes trapped solvent and induces lattice formation.

  • Over-Pressurization: Alkyl iodides (especially Methyl Iodide) are volatile. Ensure the vial is filled to <75% capacity and the safety pressure limit is set (typically 20–30 bar).

Safety (EHS)
  • Alkyl Iodides: Highly toxic alkylating agents. Handle only in a fume hood.

  • Microwave Vials: Never use a scratched or damaged vial. The rapid heating generates significant internal pressure (vapor pressure of solvent + reagent).

  • Explosion Hazard: Do not heat closed vessels of volatile iodides without a dedicated microwave reactor with active pressure monitoring.

References

  • MDPI. (2021). Microwave-Assisted Synthesis, Optical and Theoretical Characterization of Novel 2-(imidazo[1,5-a]pyridine-1-yl)pyridinium Salts. Retrieved from [Link]

  • National Institutes of Health (PMC). (2020). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (2004). Microwave Synthesis of Pyridines. Retrieved from [Link]

Sources

Application

Application Note: A Comprehensive Framework for Evaluating the Anticancer Potential of 1-[(4-Fluorophenyl)methyl]pyridin-1-ium Iodide

Abstract Pyridinium salts represent a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including promising antitumor properties.[1...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract Pyridinium salts represent a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including promising antitumor properties.[1] This application note provides a comprehensive, multi-tiered framework for the systematic evaluation of a novel candidate, 1-[(4-Fluorophenyl)methyl]pyridin-1-ium iodide. We present an integrated approach beginning with a representative chemical synthesis, followed by a cascade of in vitro assays to determine cytotoxicity and elucidate the mechanism of action, and culminating in a foundational in vivo preclinical model. The protocols herein are designed for researchers in oncology and drug development, providing detailed, step-by-step methodologies for cytotoxicity screening, apoptosis and cell cycle analysis, and mechanistic protein studies. The causality behind experimental choices is explained to ensure robust, reproducible, and self-validating outcomes.

Introduction and Rationale

The search for novel anticancer agents with improved efficacy and selectivity remains a cornerstone of oncological research. Pyridine-based scaffolds are prevalent in many FDA-approved drugs, and their cationic derivatives, pyridinium salts, have shown potential by inducing apoptosis and modulating cellular redox environments in cancer cells.[1][2] Specifically, fluorinated organic compounds often exhibit enhanced metabolic stability and binding affinity, making the 4-fluorophenyl moiety a rational inclusion for a novel drug candidate.[3]

This guide outlines a logical workflow for assessing the anticancer potential of 1-[(4-Fluorophenyl)methyl]pyridin-1-ium iodide, starting from basic synthesis and moving through progressively more complex biological evaluations. The workflow is designed to efficiently screen the compound, identify its cellular and molecular targets, and provide a preliminary assessment of its in vivo efficacy.

Synthesis and Characterization of the Target Compound

A reliable supply of the test compound is paramount. The synthesis of N-alkylpyridinium halides is a well-established chemical transformation. The following protocol is a representative method based on the quaternization of pyridine.

2.1. Representative Synthesis Protocol

This procedure is adapted from established methods for synthesizing N-substituted pyridinium salts.[4][5]

  • Reaction Setup: In a round-bottom flask, dissolve pyridine (1.0 eq) in a suitable solvent such as 2-propanol or acetonitrile.

  • Addition of Alkylating Agent: To the stirred solution, add 4-fluorobenzyl iodide (1.1 eq) dropwise at room temperature. Note: 4-fluorobenzyl bromide or chloride may also be used, potentially requiring heat to facilitate the reaction.

  • Reaction: Stir the mixture at room temperature or gentle reflux (e.g., 60-80°C) for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). The formation of a precipitate is often indicative of product formation.

  • Isolation: Cool the reaction mixture to room temperature and then place it in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration and wash the crystals with cold diethyl ether to remove unreacted starting materials.

  • Purification: If necessary, recrystallize the crude product from a suitable solvent system, such as ethanol or an ethanol/ether mixture, to yield pure 1-[(4-Fluorophenyl)methyl]pyridin-1-ium iodide.[5]

  • Characterization: Confirm the structure and purity of the final compound using standard analytical techniques, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

In Vitro Evaluation of Anticancer Activity

The in vitro assessment follows a logical progression from broad cytotoxicity screening to detailed mechanistic studies. This tiered approach ensures that resources are focused on compounds that show initial promise.

3.1. Experimental Workflow

The overall workflow for in vitro analysis is depicted below. This strategy begins with determining the compound's general toxicity against a panel of cancer cells and a non-cancerous control line. Positive hits are then subjected to further assays to understand how they kill cancer cells.

G cluster_0 Phase 1: Screening cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Molecular Pathway Synthesis Compound Synthesis & Characterization Cell_Culture Cell Line Panel Selection (Cancer & Normal) Synthesis->Cell_Culture MTT Cytotoxicity Screening (MTT Assay) Cell_Culture->MTT IC50 Determine IC50 Values MTT->IC50 Apoptosis_Assay Apoptosis Analysis (Annexin V / PI Staining) IC50->Apoptosis_Assay Cell_Cycle Cell Cycle Analysis (PI Staining) IC50->Cell_Cycle Western_Blot Western Blot Analysis (Caspases, PARP, Bcl-2) Apoptosis_Assay->Western_Blot

Caption: Tiered workflow for in-vitro anticancer evaluation.

3.2. Cell Line Selection and Maintenance

  • Rationale: The choice of cell lines is critical for assessing the breadth and selectivity of the compound's activity. A standard panel might include:

    • MCF-7: Estrogen-dependent breast adenocarcinoma.[3]

    • A549: Non-small cell lung adenocarcinoma.[6]

    • HT-29: Colorectal adenocarcinoma.

    • Normal Human Fibroblasts (e.g., HDF): To determine the selectivity index (SI), which compares the cytotoxicity towards cancer cells versus normal cells.[7]

  • Protocol: Culture cells in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, in a humidified incubator at 37°C with 5% CO₂.

3.3. Protocol: Cytotoxicity Screening (MTT Assay)

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures cellular metabolic activity.[8] Viable cells with active mitochondrial reductases convert the yellow MTT into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Step-by-Step Protocol:

    • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.

    • Compound Treatment: Prepare a stock solution of 1-[(4-Fluorophenyl)methyl]pyridin-1-ium iodide in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from (for example) 0.1 µM to 100 µM. Replace the medium in each well with 100 µL of the corresponding drug dilution. Include vehicle control (DMSO) and untreated control wells.

    • Incubation: Incubate the plate for 48-72 hours at 37°C.

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

    • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).[8]

Table 1: Representative Cytotoxicity Data (IC50 Values)

Cell LineCancer TypeIC50 (µM) [Hypothetical]Selectivity Index (SI) [Hypothetical]
MCF-7Breast Adenocarcinoma15.26.5
A549Lung Adenocarcinoma22.54.4
HT-29Colorectal Adenocarcinoma18.95.2
HDFNormal Human Fibroblast98.5N/A

Selectivity Index (SI) = IC50 in normal cells / IC50 in cancer cells. A higher SI value indicates greater selectivity for cancer cells.

3.4. Protocol: Apoptosis Detection by Annexin V/PI Staining

  • Principle: This flow cytometry-based assay distinguishes between healthy, apoptotic, and necrotic cells.[9] In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane. Annexin V, a protein with high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these cells. Propidium Iodide (PI) is a DNA-intercalating agent that is excluded by viable cells but can enter cells with compromised membranes (late apoptotic and necrotic cells).[9][10]

  • Step-by-Step Protocol:

    • Cell Treatment: Seed 1x10⁶ cells in 6-well plates. After 24 hours, treat cells with the test compound at its IC50 and 2x IC50 concentrations for 24 hours.

    • Cell Harvesting: Collect both floating and adherent cells. Centrifuge at 300 x g for 5 minutes.

    • Washing: Wash the cell pellet twice with cold PBS.

    • Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (50 µg/mL).

    • Incubation: Incubate in the dark at room temperature for 15 minutes.

    • Analysis: Add 400 µL of 1X Binding Buffer and analyze immediately using a flow cytometer.[9]

      • Healthy cells: Annexin V-negative, PI-negative.

      • Early apoptotic cells: Annexin V-positive, PI-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

3.5. Protocol: Cell Cycle Analysis

  • Principle: The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) can be determined by measuring the total DNA content.[11] PI stoichiometrically binds to DNA, so the fluorescence intensity is directly proportional to the DNA content. Flow cytometry analysis can reveal cell cycle arrest at a specific phase. Apoptotic cells with fragmented DNA will appear as a "sub-G1" peak.[10]

  • Step-by-Step Protocol:

    • Cell Treatment: Treat cells as described for the apoptosis assay.

    • Harvesting: Collect all cells and wash with PBS.

    • Fixation: Resuspend the cell pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.[11][12]

    • Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the pellet in 500 µL of PI/RNase Staining Buffer.

    • Incubation: Incubate for 30 minutes at room temperature in the dark.

    • Analysis: Analyze the samples on a flow cytometer. Use modeling software to quantify the percentage of cells in each phase.[12]

3.6. Mechanistic Investigation by Western Blotting

  • Principle: Western blotting allows for the detection of specific proteins to confirm the molecular pathways of apoptosis.[13] Key markers include the cleavage (activation) of caspases (e.g., Caspase-3) and the cleavage of their substrates, such as Poly (ADP-ribose) polymerase-1 (PARP).[13][14]

  • Step-by-Step Protocol:

    • Protein Extraction: Treat cells as previously described, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Quantification: Determine protein concentration using a BCA or Bradford assay.

    • SDS-PAGE: Load equal amounts of protein (20-40 µg) onto a polyacrylamide gel and separate by electrophoresis.

    • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-cleaved Caspase-3, anti-cleaved PARP, anti-Bcl-2, anti-Bax, and anti-β-actin as a loading control) overnight at 4°C.[15]

    • Secondary Antibody & Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate.[15]

G cluster_0 Intrinsic Apoptosis Pathway Compound 1-[(4-Fluorophenyl)methyl] pyridin-1-ium iodide Bax Bax (Pro-apoptotic) Compound->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Downregulates Mito Mitochondria CytC Cytochrome C Release Mito->CytC Bax->Mito Bcl2->Bax Casp9 Caspase-9 CytC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates PARP PARP Casp3->PARP Cleaves Apoptosis Apoptosis Casp3->Apoptosis Cleaved_PARP Cleaved PARP (Inactive) PARP->Cleaved_PARP

Caption: Hypothesized intrinsic apoptosis signaling pathway.

In Vivo Preclinical Evaluation

Promising results from in vitro studies warrant progression to in vivo models to assess efficacy and toxicity in a whole-organism context.[16]

4.1. Protocol: Subcutaneous Xenograft Tumor Model

  • Principle: Human cancer cells are implanted subcutaneously into immunodeficient mice (e.g., Athymic Nude or SCID mice).[17] This allows the growth of a human tumor, which can then be used to test the therapeutic efficacy of the compound.[18]

  • Step-by-Step Protocol:

    • Animal Acclimatization: House mice according to institutional guidelines for at least one week before the experiment.

    • Cell Implantation: Subcutaneously inject 1-5 x 10⁶ cancer cells (e.g., A549) in a 1:1 mixture of PBS and Matrigel into the flank of each mouse.

    • Tumor Growth: Monitor the mice regularly until tumors reach a palpable volume (e.g., 100-150 mm³).

    • Randomization and Treatment: Randomize mice into treatment and control groups (n=5-10 per group). Administer the test compound (e.g., via intraperitoneal injection) at various doses. The control group should receive the vehicle solution.

    • Monitoring: Measure tumor volume (Volume = 0.5 x Length x Width²) and mouse body weight 2-3 times per week. Body weight is a general indicator of toxicity.[17]

    • Endpoint: Continue the experiment for a set period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size. Euthanize the mice and excise the tumors for further analysis (e.g., histology).

    • Data Analysis: Plot tumor growth curves and compare the final tumor volumes and weights between treated and control groups.

Table 2: Representative In Vivo Efficacy Data [Hypothetical]

GroupDose (mg/kg)Mean Final Tumor Volume (mm³)% Tumor Growth Inhibition (TGI)Mean Change in Body Weight (%)
Vehicle Control01540 ± 2100%+2.5%
Compound (Low Dose)10985 ± 15036%+1.8%
Compound (High Dose)30525 ± 9566%-3.1%

Conclusion

This application note provides a structured, evidence-based approach to evaluate the anticancer potential of 1-[(4-Fluorophenyl)methyl]pyridin-1-ium iodide. By following this workflow, researchers can generate a comprehensive dataset, moving from initial cytotoxic effects to the underlying molecular mechanisms and preliminary in vivo efficacy. This systematic evaluation is crucial for identifying and validating novel pyridinium-based compounds as potential candidates for further drug development.

References

  • (N/A)
  • Kubinski, K., et al. (2022). Antitumour Effects of Selected Pyridinium Salts on Sensitive Leukaemia HL60 Cells and Their Multidrug Resistant Topoisomerase II-Defective HL60/MX2 Counterparts. MDPI. Available at: [Link]

  • Deschner, J., et al. (2017). 1,4-Dimethylpyridinium iodide. ResearchGate. Available at: [Link]

  • Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Bio-Rad. Available at: [Link]

  • Shin, J., et al. (n.d.). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. PMC. Available at: [Link]

  • Kaur, G., et al. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. SciELO. Available at: [Link]

  • Gösl, R., & Meuwsen, A. (n.d.). 1-aminopyridinium iodide. Organic Syntheses Procedure. Available at: [Link]

  • Kubinski, K., et al. (2022). Antitumour Effects of Selected Pyridinium Salts on Sensitive Leukaemia HL60 Cells and Their Multidrug Resistant Topoisomerase II-Defective HL60/MX2 Counterparts. PMC. Available at: [Link]

  • Badisa, V., et al. (2014). Selective anticancer activity of neurotoxin 1-methyl-4-phenylpyridinium on non-small cell lung adenocarcinoma A549 cells. PubMed. Available at: [Link]

  • Sajayan, A., et al. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Available at: [Link]

  • UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. UT Health San Antonio. Available at: [Link]

  • SMC Laboratories Inc. (n.d.). Xenograft tumor model. SMC Laboratories Inc.. Available at: [Link]

  • (2014). In Vitro Toxicity Evaluation in the Development of New Anticancer Drugs-Genistein Glycosides. PubMed. Available at: [Link]

  • de Oliveira, B., et al. (2022). Anticancer Activity of 4-Aryl-1,4-Dihydropyridines. MDPI. Available at: [Link]

  • (n.d.). Assaying cell cycle status using flow cytometry. PMC. Available at: [Link]

  • Pozdnyakova, O., et al. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers. Available at: [Link]

  • (N/A)
  • Zadroga, M., et al. (2025). Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. PMC. Available at: [Link]

  • Reaction Biology. (n.d.). Xenograft Tumor Models. Reaction Biology. Available at: [Link]

  • (N/A)
  • (2017). Determination of Caspase Activation by Western Blot. PubMed. Available at: [Link]

  • (N/A)
  • (N/A)
  • (N/A)
  • (N/A)
  • Flow Cytometry Core Facility. (n.d.). Cell Cycle Analysis. University of Virginia School of Medicine. Available at: [Link]

  • (N/A)
  • (N/A)
  • Bio-Rad Antibodies. (n.d.). Apoptosis Analysis by Flow Cytometry. Bio-Rad. Available at: [Link]

  • Arita, S., et al. (2025). Significance of mouse xenograft tumor model using patient-derived cancer organoids for clinical drug development. Frontiers. Available at: [Link]

  • (N/A)
  • (N/A)
  • Chernov, A. (2021). Best protocol to collect mammalian cells for screening apoptosis markers using WB? ResearchGate. Available at: [Link]

  • (N/A)
  • Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. Available at: [Link]

  • (N/A)
  • (N/A)
  • (N/A)
  • (N/A)

Sources

Technical Notes & Optimization

Troubleshooting

how to dry hygroscopic 1-(4-fluorobenzyl)pyridinium iodide salts

Topic: Drying Protocol for 1-(4-fluorobenzyl)pyridinium iodide Ticket ID: PYR-SALT-DRY-001 Status: Resolved / Guide Available Executive Summary 1-(4-fluorobenzyl)pyridinium iodide is a quaternary ammonium salt exhibiting...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Drying Protocol for 1-(4-fluorobenzyl)pyridinium iodide Ticket ID: PYR-SALT-DRY-001 Status: Resolved / Guide Available

Executive Summary

1-(4-fluorobenzyl)pyridinium iodide is a quaternary ammonium salt exhibiting significant hygroscopicity.[1] The iodide counterion introduces a secondary challenge: susceptibility to oxidative degradation (discoloration) under heat and light. Effective drying requires a balance between removing lattice-bound water and preventing the oxidation of iodide (


) to iodine (

).

This guide outlines a Two-Tier Drying Strategy :

  • Standard Protocol: For routine drying of solid powders.

  • Rescue Protocol: For "oiled-out" or gummy samples using azeotropic distillation.

Part 1: The Physicochemical Challenge

Before attempting to dry the salt, it is critical to understand why it resists drying and the risks involved.

FeatureTechnical Implication
Hygroscopicity The pyridinium cation is electron-deficient, creating a strong dipole that coordinates water molecules. Water may exist as surface moisture (easy to remove) or within the crystal lattice (hard to remove).[1]
Iodide Sensitivity Iodide (

) is easily oxidized to elemental iodine (

) by atmospheric oxygen, a process accelerated by light and heat (

).[1] Sign of failure: Sample turns yellow/brown.
Melting Point N-benzylpyridinium salts typically melt between

. However, solvated salts often exhibit melting point depression, appearing as "oils" or "gums" at much lower temperatures.[1]
Part 2: Validated Drying Protocols
Method A: The "Gold Standard" (Vacuum Oven)

Best for: Free-flowing solids with <5% water content.

Prerequisites:

  • Vacuum oven capable of

    
    .[1]
    
  • Desiccant: Phosphorus Pentoxide (

    
    ) or KOH pellets.[1]
    
  • Amber glass vial (to block UV light).[1]

Step-by-Step:

  • Preparation: Transfer the salt into an amber vial. Cover the vial mouth with aluminum foil and poke 3-4 small holes with a needle (prevents cross-contamination while allowing vapor escape).

  • Desiccant Setup: Place a tray of fresh

    
     in the bottom of the vacuum oven.
    
    • Why? Vacuum pumps remove gas, but they don't "hold" water.[1]

      
       chemically traps the water vapor, driving the equilibrium toward dryness.
      
  • Thermal Ramp:

    • Set oven to 40°C initially. Apply vacuum.[2][3][4]

    • Hold for 2 hours.

    • Increase temperature to 60°C . Do not exceed 80°C to prevent iodide oxidation.

  • Duration: Dry for 12–24 hours.

  • Backfilling: Backfill the oven with dry Nitrogen or Argon , not ambient air. Ambient humidity will re-saturate the surface within seconds.

Method B: The "Rescue" (Azeotropic Distillation)

Best for: Gums, oils, or salts that refuse to solidify.[1]

Theory: Water forms a low-boiling azeotrope with certain solvents, allowing it to be "carried out" at temperatures below the boiling point of water, protecting the iodide.

Protocol:

  • Dissolution: Dissolve the gummy salt in a minimum amount of Acetonitrile (MeCN) or Ethanol .

  • Azeotrope Addition: Add 10-20 equivalents of Toluene .

    • Note: Pyridinium salts are often insoluble in toluene. This is good. As the polar solvent/water boils off, the dry salt will precipitate as a fine white powder.

  • Evaporation: Rotary evaporate at 45°C .

    • Observation: You will see the mixture transition from a clear solution

      
       cloudy suspension 
      
      
      
      dry solid.
  • Repeat: If the solid remains sticky, re-suspend in toluene and evaporate again.

  • Final Dry: Transfer the resulting powder to Method A (Vacuum Oven) for 2 hours to remove trace toluene.

Part 3: Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the correct drying method based on the physical state of your material.

DryingWorkflow Start Start: 1-(4-fluorobenzyl) pyridinium iodide StateCheck Physical State? Start->StateCheck Solid Free-flowing Solid StateCheck->Solid Looks dry Gum Sticky Gum / Oil StateCheck->Gum Wet/Oily VacOven Method A: Vacuum Oven (60°C, P2O5, Dark) Solid->VacOven Azeotrope Method B: Azeotropic Distillation (Toluene) Gum->Azeotrope CheckNMR Validation: 1H NMR (DMSO-d6) VacOven->CheckNMR Azeotrope->VacOven Final Polish Pass Water < 0.1 eq? Proceed to Reaction CheckNMR->Pass Yes Fail Fail: Water Detected CheckNMR->Fail No Fail->Azeotrope Retry with Azeotrope

Figure 1: Decision tree for selecting the appropriate drying methodology based on sample morphology.

Part 4: Quality Control & Validation

You cannot rely on visual inspection. A "dry-looking" powder can still contain 10-20 mol% water.

The NMR Test: Run a proton (


) NMR in DMSO-d6 . Chloroform (

) is generally poor for quaternary salts due to solubility issues and aggregation.[1]
SolventWater Peak Shift (

)
Acceptance Criteria
DMSO-d6 3.33 ppm (Broad singlet)Integral should be

relative to the benzylic

(approx 5.8-6.0 ppm, 2H).[1]
CDCl3 1.56 ppm Not recommended due to solubility.

Calculation:


[1]
Part 5: Troubleshooting (FAQ)

Q: My salt turned yellow during drying. Is it ruined?

  • Cause: Oxidation of iodide (

    
    ) to iodine (
    
    
    
    ).[1] This happens if the oven was too hot (
    
    
    ) or exposed to light.
  • Fix: Wash the solid with a small amount of cold thiosulfate solution (

    
    ) to reduce the iodine back to iodide, then recrystallize from ethanol/ether. Dry again in the dark.
    

Q: The sample "melted" in the vacuum oven.

  • Cause: Melting point depression. The combination of heat + water lowered the melting point below your oven temperature.

  • Fix: Remove from oven. Dissolve in acetonitrile/toluene (Method B) to remove the bulk water azeotropically. Once it solidifies, return to the oven at a lower temperature (e.g., 40°C).

Q: Can I use a desiccator without a vacuum pump?

  • Answer: No. For hygroscopic quaternary salts, passive desiccation is insufficient to break the lattice-water interactions. You need the thermodynamic drive of high vacuum (

    
    ).[1]
    
References
  • Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard reference for drying quaternary ammonium salts and solvent azeotropes). [1]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. The Journal of Organic Chemistry, 62(21), 7512–7515.[1] (Authoritative source for NMR water shifts).

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical. (Foundational techniques for salt purification and drying).

Sources

Optimization

preventing oiling out during crystallization of pyridinium iodides

Welcome to the technical support center for the crystallization of pyridinium iodides. This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the crystallization of pyridinium iodides. This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the crystallization of this important class of compounds. Oiling out, a common frustration in the crystallization of organic salts, is a key focus of this guide. Here, we will delve into the underlying principles of this phenomenon and provide actionable troubleshooting strategies and best practices to achieve high-quality crystalline products.

Understanding "Oiling Out" in Pyridinium Iodide Crystallization

"Oiling out," also known as liquid-liquid phase separation (LLPS), is a phenomenon where a solute separates from a solution as a liquid phase (an "oil") rather than a solid crystalline phase.[1] This oil is a solute-rich liquid that is immiscible with the bulk solvent. In the context of pyridinium iodides, this can be a significant hurdle to obtaining pure, crystalline material.

The primary driver for oiling out is the creation of a supersaturated solution that is kinetically favored to form a disordered, liquid-like aggregation of solute molecules rather than an ordered crystal lattice.[2] Several factors can contribute to this:

  • High Supersaturation: This is the most common cause. Rapidly cooling a saturated solution or quickly adding an anti-solvent can increase the concentration of the pyridinium iodide beyond its solubility limit so quickly that the molecules do not have time to arrange themselves into a crystal lattice.[3]

  • Low Melting Point: If the melting point of the pyridinium iodide is lower than the temperature of the crystallization solution, it is more likely to separate as a liquid.[4] The melting points of pyridinium salts can be influenced by the nature of the substituents on the pyridine ring and the length of any N-alkyl chains.[5]

  • Impurities: The presence of impurities can disrupt the crystal lattice formation and promote the formation of an oil.[4] The oil phase can then act as a solvent for these impurities, leading to a product of lower purity.[3]

  • Solvent Choice: The solvent system plays a critical role. A solvent in which the pyridinium iodide is excessively soluble can make it difficult to achieve the controlled, slow precipitation necessary for crystallization. Conversely, a solvent in which it is too insoluble can lead to rapid precipitation and potential oiling out.[1]

Diagram 1: The Process of Oiling Out

G A Supersaturated Solution (Pyridinium Iodide Dissolved) B High Supersaturation (e.g., Rapid Cooling) A->B Kinetic Trap F Controlled Supersaturation (e.g., Slow Cooling, Seeding) A->F Thermodynamic Path C Oiling Out (Liquid-Liquid Phase Separation) B->C D Formation of Oil Droplets (Solute-Rich Liquid) C->D E Successful Crystallization (Solid Phase Formation) F->E G cluster_0 Preparation cluster_1 Crystallization Process cluster_2 Troubleshooting A Ensure High Purity of Starting Material B Select Appropriate Solvent System (Solubility Screening) A->B C Dissolve at Elevated Temperature B->C D Slow, Controlled Cooling C->D E Introduce Seed Crystals in Metastable Zone D->E G Oiling Out Occurs D->G F Allow Sufficient Time for Crystal Growth E->F K K F->K Crystalline Product H Re-heat and Dilute G->H I Attempt Seeding at Higher Temperature G->I J Consider Solvent System Change G->J H->D I->D J->B

Caption: A workflow diagram outlining best practices and troubleshooting steps.

  • Start with Pure Material: The purer your starting pyridinium iodide, the higher your chances of successful crystallization. Use appropriate purification techniques before initiating the crystallization process.

  • Understand Your Solvent System: Conduct small-scale solubility tests to find a solvent or solvent mixture where your compound is soluble when hot but has limited solubility when cold.

  • Control Supersaturation: This is the most critical parameter.

    • Cool Slowly: Avoid crash cooling.

    • Add Anti-solvent Slowly: If using an anti-solvent, add it dropwise to the warm solution with good stirring.

  • Utilize Seeding: Seeding is a powerful tool to control the crystallization process and is highly recommended, especially for compounds known to oil out.

  • Maintain Good Agitation: Gentle stirring can help to maintain a uniform temperature and concentration throughout the solution, which can prevent localized high supersaturation. However, vigorous stirring can sometimes lead to the formation of smaller crystals or even oils. The optimal stirring rate should be determined experimentally.

  • Patience is Key: Crystallization can be a slow process. Allow sufficient time for crystals to nucleate and grow. Disturbing the crystallization vessel frequently can be detrimental.

By understanding the principles behind oiling out and systematically applying these troubleshooting strategies and best practices, you can significantly improve your success rate in obtaining high-quality crystalline pyridinium iodides.

References

  • Bolliger, J. L., & Jessen, H. J. (2014). The Zincke Reaction: A Powerful Tool for the Synthesis of Pyridinium Salts.
  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]

  • Kollár, L., & Keglevich, G. (2010). Preparation of the Pyridinium Salts Differing in the Length of the N-Alkyl Substituent. Molecules, 15(4), 2342-2349.
  • Wikipedia. (2023). Pyridinium. Retrieved from [Link]

  • Martins, M. A. P., et al. (2018). Pyridinium salts: from synthesis to reactivity and applications. Organic Chemistry Frontiers, 5(12), 1884-1915.
  • PubChem. (n.d.). Pyridinium iodide. Retrieved from [Link]

  • Comins, D. L., & Joseph, S. P. (1996). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews, 96(2), 681-706.
  • Kwon, Y., & Kim, H. J. (2021). An In-Line Study of Oiling Out and Crystallization. Crystal Growth & Design, 21(10), 5695-5704.
  • Gagnon, D., et al. (2016). Process Development and Crystallization in Oiling-Out System of a Novel Topical Antiandrogen. Organic Process Research & Development, 20(12), 2096-2104.
  • Kelly, F. C. (1953). Studies on the stability of iodine compounds in iodized salt.
  • Namvari, M. (2014). How to avoid the formation of oil droplets during recrystallization? ResearchGate. Retrieved from [Link]

  • Chemsrc. (n.d.). Pyridium iodide. Retrieved from [Link]

  • The University of Liverpool Repository. (2023). REDUCTIVE TRANSFORMATION OF PYRIDINIUM SALTS TO FUNCTIONALISED MOLECULES. Retrieved from [Link]

  • Matandabuzo, S. A., & Ajibade, P. A. (2021). Synthesis, Characterization, and Physicochemical Properties of Hydrophobic Pyridinium-based Ionic Liquids with N-Propyl and N-Isopropyl. Journal of Solution Chemistry, 50(8), 1145-1160.
  • Diosady, L. L. (1997). Stability of Iodine in Iodized Salt Used for Correction of Iodine Deficiency Disorders. Food and Nutrition Bulletin, 18(4), 1-13.
  • Al-Jibouri, M. N. (2021). Synthesis and Characterization of Some Transition Metals Complex Salts of Pyridinium Iodide Ionic Liquids. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(2), 527-536.
  • Rogers, R. D., & Voth, G. A. (2007). Approaches to crystallization from ionic liquids: complex solvents–complex results, or, a strategy for controlled formation of new supramolecular architectures?.
  • Rakshit, S., et al. (2008). US8440252B2 - Iodized salt and a process for its preparation.
  • CCDC. (n.d.). Chalcone-Based Pyridinium Salts and Their Diastereoselective Dearomatization To Access Bibridged Benzoazepines. Retrieved from [Link]

  • Seddon, K. R. (2003). Ionic liquids for clean technology. Journal of Chemical Technology & Biotechnology, 78(9), 931-936.
  • Gavezzotti, A. (2013). Correlations of crystal structure and solubility in organic salts: the case of the antiplasmodial drug piperaquine. CrystEngComm, 15(32), 6334-6342.
  • Mettler Toledo. (n.d.). Supersaturation and Crystallization for Nucleation and Growth. Retrieved from [Link]

  • Tanaka, K., & Takiyama, H. (2019). Effect of Oiling-out During Crystallization on Purification of an Intermediate Compound. Journal of Chemical Engineering of Japan, 52(7), 573-579.
  • Royal Society of Chemistry. (2018). Pyridinium salts: from synthesis to reactivity and applications. Organic Chemistry Frontiers. Retrieved from [Link]

  • Jo, T. S. (2008). Synthesis and characterizations of pyridinium salts including poly(pyridinium salt)s. University of Massachusetts Lowell.
  • Jones, A. G. (2002). Crystallization process systems. Butterworth-Heinemann.
  • kekmasterkek. (2014). "Oiling Out" does not always involve the melting of the product. Reddit. Retrieved from [Link]

  • Coles, S. J. (2006). Crystallisation Techniques. University of Southampton. Retrieved from [Link]

  • Tierno, A. F., et al. (2021). N-Alkyl pyridinium salts as the active components in materials and bioactive molecules as well as versatile synthetic intermediates. Chemical Society Reviews, 50(12), 6836-6913.
  • Anwar, J., & Khan, S. (2015). Secondary Crystal Nucleation: Nuclei Breeding Factory Uncovered.
  • Gagliardi, L. G., & Funes, M. (2018). Secondary Nucleation: Mechanisms and Models. Crystal Growth & Design, 18(1), 1-20.
  • Golden Artist Colors. (2016). Oiling Out and the Cause of Dead Spots in Oil Paintings. Just Paint. Retrieved from [Link]

  • Mersmann, A. (Ed.). (2001).
  • Chayen, N. E. (1997).

Sources

Troubleshooting

Technical Support Center: Purification of 1-[(4-Fluorophenyl)methyl]pyridin-1-ium iodide

Welcome to the technical support center for synthetic and medicinal chemists. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the purification of 1-[(4-Fluorophenyl)methyl]pyr...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic and medicinal chemists. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the purification of 1-[(4-Fluorophenyl)methyl]pyridin-1-ium iodide, specifically focusing on the removal of unreacted pyridine. The methodologies discussed herein are grounded in fundamental chemical principles and are designed to ensure high purity of the final product.

Frequently Asked Questions (FAQs)
Q1: My reaction is complete, and the crude product is a solid contaminated with a significant amount of residual pyridine. What is the most direct method for purification?

A1: The most direct and efficient method leverages the fundamental difference in solubility between your ionic product and the neutral pyridine starting material. Your product, 1-[(4-Fluorophenyl)methyl]pyridin-1-ium iodide, is an organic salt. Such salts are typically crystalline solids with high polarity, making them insoluble in non-polar organic solvents.[1][2] Pyridine, conversely, is a liquid base that is miscible with a wide range of organic solvents.[3][4]

The recommended primary purification technique is trituration or solid washing . This involves suspending the crude solid product in a non-polar solvent that will dissolve the pyridine but not the desired pyridinium salt.

Scientific Rationale: The principle of "like dissolves like" governs this technique. The non-polar solvent (e.g., diethyl ether or ethyl acetate) readily solvates the neutral, less polar pyridine molecules. However, it cannot effectively overcome the strong ionic lattice energy of the pyridinium salt, leaving it as a solid. This differential solubility allows for a clean separation by simple filtration.

Below is a general workflow for this purification strategy.

start Crude Solid Product (Pyridinium Salt + Pyridine) suspend Suspend in Non-Polar Solvent (e.g., Diethyl Ether) start->suspend stir Stir/Agitate Mixture suspend->stir filter Filter the Slurry stir->filter wash Wash Filter Cake with Fresh Cold Solvent filter->wash Solid filtrate Filtrate (Pyridine in Solvent) filter->filtrate Liquid dry Dry Solid Under High Vacuum wash->dry product Pure Crystalline Product dry->product

Caption: Basic workflow for purification by solid washing.

Q2: Can you provide a detailed, step-by-step protocol for purifying my solid 1-[(4-Fluorophenyl)methyl]pyridin-1-ium iodide using solvent washing?

A2: Certainly. The following protocol is a robust procedure for removing unreacted pyridine from a solid pyridinium salt. Crystallization is one of the most common and effective methods for purifying solid pyridinium salts.[5]

Experimental Protocol: Purification by Trituration/Washing

  • Initial Setup: Place the crude solid product into a clean Erlenmeyer flask equipped with a magnetic stir bar.

  • Solvent Addition: Add a sufficient volume of a cold (0-5 °C) non-polar solvent, such as diethyl ether or ethyl acetate, to form a stirrable slurry. A typical starting ratio is 5-10 mL of solvent per gram of crude material.

  • Trituration: Stir the slurry vigorously at room temperature for 15-30 minutes. If the product appears sticky or oily, you may need to gently break it up with a spatula to increase the surface area exposed to the solvent.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with several small portions of the cold non-polar solvent to remove any remaining traces of the pyridine-containing filtrate.

  • Drying: Transfer the purified solid to a clean, pre-weighed round-bottom flask and dry under high vacuum to remove all residual solvent. The product is considered dry when its weight remains constant.

Troubleshooting Guide

Problem Probable Cause Recommended Solution
Product dissolves or turns oily during washing. The chosen solvent is too polar.Switch to a less polar solvent (e.g., from ethyl acetate to diethyl ether, or from ether to hexanes). Perform the wash at a lower temperature (ice bath).
Product remains colored after washing. A colored impurity is co-precipitating or is insoluble in the wash solvent.Consider recrystallization from a suitable polar solvent system (e.g., ethanol/ether) after the initial wash.
Yield is lower than expected. The product has some solubility in the wash solvent.Minimize the volume of solvent used. Ensure the solvent is cold. Do not extend the stirring time unnecessarily.
Q3: My crude product is an inseparable oil, not a solid. How can I remove the excess pyridine in this case?

A3: An oily product indicates that it may be impure or has not yet crystallized. In this scenario, direct washing is ineffective. The primary strategy shifts to removing the volatile pyridine through distillation, followed by inducing crystallization.

Method 1: Azeotropic Distillation

Pyridine can be effectively removed by azeotropic distillation with a non-polar solvent like toluene or heptane.[6]

Scientific Rationale: An azeotrope is a mixture of liquids that has a constant boiling point and composition throughout distillation. Pyridine forms azeotropes with solvents like water and toluene, and this mixture boils at a lower temperature than pyridine alone. By repeatedly adding and removing the azeotroping solvent under reduced pressure, you can efficiently carry away the pyridine, leaving behind your non-volatile pyridinium salt.

Protocol: Azeotropic Removal of Pyridine

  • Dissolve the crude oil in a minimal amount of a suitable solvent like dichloromethane or ethanol.

  • Add a larger volume of toluene (e.g., 10-20 times the volume of the oil).

  • Remove the solvents using a rotary evaporator. The toluene will co-evaporate with the pyridine.

  • Repeat the process by adding another portion of fresh toluene and evaporating to dryness. Two to three cycles are typically sufficient.

  • After the final evaporation, place the flask under high vacuum to remove the last traces of toluene. At this point, the purified oil may solidify.

Method 2: Precipitation by Anti-Solvent Addition

If azeotropic removal is complete and the product remains an oil, it can often be precipitated or crystallized by adding a non-polar "anti-solvent."

  • Dissolve the purified oil in a minimal amount of a polar solvent in which it is highly soluble (e.g., methanol, ethanol, or acetone).

  • While stirring vigorously, slowly add a non-polar anti-solvent in which the product is insoluble (e.g., diethyl ether or hexanes) dropwise.

  • Continue adding the anti-solvent until the solution becomes persistently cloudy, indicating the onset of precipitation.

  • Stir the mixture for an additional 30-60 minutes, potentially in an ice bath, to maximize solid formation.

  • Isolate the solid product by filtration as described in the Q2 protocol.

Q4: What are advanced methods for removing trace amounts of pyridine when standard techniques are insufficient?

A4: For cases requiring exceptionally high purity or when dealing with stubborn impurities, scavenger resins offer a highly selective and efficient solution.[7][8]

Scientific Rationale: Scavenger resins are solid-supported reagents designed to react with and bind specific classes of molecules from a solution.[7] To remove a basic impurity like pyridine, an acidic scavenger resin (e.g., a polymer functionalized with sulfonic acid groups, -SO₃H) is ideal. The basic nitrogen of pyridine reacts with the acidic resin, forming a non-covalent ionic bond. The desired pyridinium salt, being a cation, will not interact with the acidic resin. The resin-bound pyridine can then be removed by simple filtration.

Caption: Mechanism of pyridine removal using an acidic scavenger resin.

Protocol: Purification with Scavenger Resin

  • Selection: Choose a suitable acidic scavenger resin (e.g., Si-TsOH, MP-TsOH, or SCX resin).

  • Preparation: Dissolve the impure product in a solvent that ensures the product is fully dissolved but does not interfere with the resin (e.g., dichloromethane, methanol).

  • Scavenging: Add the scavenger resin to the solution (typically 2-4 equivalents relative to the estimated amount of pyridine).

  • Agitation: Gently agitate the mixture at room temperature. Reaction times can vary from 1 to 16 hours. Monitor the removal of pyridine by a suitable technique (e.g., TLC, ¹H NMR of a small aliquot).

  • Isolation: Filter the mixture to remove the resin.

  • Work-up: Wash the resin with a small amount of fresh solvent to recover any adsorbed product. Combine the filtrates and remove the solvent under reduced pressure to yield the purified product.

Reference Data

Table 1: Properties of Common Solvents for Purification

SolventBoiling Point (°C)PolarityTypical Use Case
Hexanes ~69Very LowWashing/Trituration (least polar)
Diethyl Ether 34.6LowWashing/Trituration, Anti-solvent
Toluene 111LowAzeotropic removal of pyridine
Ethyl Acetate 77.1MediumWashing/Trituration (use with caution)
Acetone 56Medium-HighDissolving solvent for precipitation
Ethanol 78.4HighDissolving solvent for recrystallization
Methanol 64.7HighDissolving solvent for recrystallization
References
  • (US20100222568A1) Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters.
  • (WO2007052302A2) Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters.
  • removal of pyridine. Sciencemadness Discussion Board.
  • From Pyrylium to Pyridinium Salts: Understanding Physicochemical Fe
  • mitigating side reactions in pyridinium salt synthesis. Benchchem.
  • 1-Methylpyridinium iodide | Solubility of Things.
  • Pyridine - Wikipedia.
  • How to separate organic salts?.
  • Pyridine - Solubility of Things.
  • Remove Sticky Reagents.
  • Scavenger Resins. Amerigo Scientific.
  • strategies in organic synthesis. Wipf Group - University of Pittsburgh.

Sources

Optimization

optimizing yield of Menschutkin reaction for fluorinated benzyl halides

Topic: Optimizing Yield of Menschutkin Reaction for Fluorinated Benzyl Halides Ticket ID: MEN-F-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist Executive Summary You are likely experiencing variabl...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Yield of Menschutkin Reaction for Fluorinated Benzyl Halides Ticket ID: MEN-F-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

You are likely experiencing variable yields or purification difficulties (specifically "oiling out") when working with fluorinated benzyl halides. Unlike standard alkyl halides, fluorinated benzyl substrates present a unique kinetic paradox: the electron-withdrawing nature of fluorine generally retards the reaction rate in Menschutkin transformations (contrary to its activating effect in


), while simultaneously altering the solubility profile of the final salt.

This guide moves beyond standard textbook protocols to address the specific thermodynamic and kinetic bottlenecks introduced by the fluorine atom on the benzyl ring.

Module 1: Critical Parameter Optimization

The Fluorine Kinetic Penalty (The "Why")

Users often assume that because benzyl halides are reactive, the fluorinated analogs will be equally or more reactive. This is incorrect.

  • Mechanism: The Menschutkin reaction is an

    
     process leading to a charged transition state.
    
  • Hammett Correlation: The reaction constant (

    
    ) for the Menschutkin reaction is negative  (typically 
    
    
    
    to
    
    
    ). This means Electron-Donating Groups (EDGs) accelerate the reaction by stabilizing the developing positive charge on the nitrogen/carbon complex.
  • The Fluorine Effect: Fluorine is an Electron-Withdrawing Group (EWG) by induction (

    
    , 
    
    
    
    ).
    • Consequence: Fluorine destabilizes the cationic transition state, slowing down the reaction rate compared to unsubstituted or methoxy-substituted benzyl halides.

    • Ortho-Fluorine: If your fluorine is in the ortho position, you face a "double penalty": electronic deactivation plus steric hindrance blocking the nucleophilic approach of the amine.

Solvent Selection Strategy

The choice of solvent dictates both the reaction rate and the ease of isolation. The transition state is highly polar (


 D), significantly more so than the neutral reactants.
Solvent SystemRate ImpactIsolation EaseRecommendation
Acetonitrile (MeCN) High (Polar Aprotic)High Gold Standard. Stabilizes TS; product usually precipitates as a solid.
Acetone MediumHighGood for isolation (products crash out), but slower rate than MeCN.
Toluene/Benzene LowMediumReaction is very slow. Use only if heating to reflux to drive precipitation.
Ethanol/Methanol High (Polar Protic)Low Avoid. High solubility of product leads to "oiling out" and difficult crystallization. Also risks solvolysis of benzyl halide.
Ethyl Lactate MediumMediumGreen Alternative. Biodegradable, but requires workup optimization.

Module 2: Visualization of Reaction Dynamics

Mechanism & Transition State Stabilization

The following diagram illustrates the critical charge separation in the transition state and how polar solvents lower the activation energy.

MenschutkinMechanism Reactants Reactants (Tertiary Amine + Benzyl Halide) TS Transition State (TS) [R3Nδ+ ... C ... Xδ-]‡ Highly Polar Reactants->TS Activation Energy Product Product Quaternary Ammonium Salt (Precipitate) TS->Product Collapse Solvent Polar Aprotic Solvent (Acetonitrile) Solvent->TS Stabilizes Dipole (Lowers ΔG‡) Fluorine Fluorine Substituent (EWG Effect) Fluorine->TS Destabilizes Charge (Raises ΔG‡)

Caption: Figure 1. Kinetic influences on the Menschutkin Transition State. Note that Polar Solvents accelerate the reaction, while Fluorine substituents retard it.

Module 3: Troubleshooting Matrix

The "Oiling Out" Phenomenon

The most common ticket we receive involves the product separating as a sticky, viscous oil rather than a crystalline solid. This traps impurities and starting materials.[1][2]

Troubleshooting Issue Issue: Product Oils Out CheckSolvent Is reaction solvent Alcohol or Water? Issue->CheckSolvent SwitchSolvent Switch to Acetonitrile or Acetone CheckSolvent->SwitchSolvent Yes CheckConc Is concentration too high? CheckSolvent->CheckConc No Dilute Dilute reaction mix (Product must precipitate slowly) CheckConc->Dilute Yes Triturate Remediation: 1. Decant supernatant 2. Add Et2O or Hexane 3. Sonicate vigorously CheckConc->Triturate No (It's already an oil)

Caption: Figure 2. Decision tree for resolving product oiling/gumming issues.

FAQ: Specific Failure Modes

Q: My reaction yield is stuck at 60% even after 24 hours. Why? A: As noted in Section 1.1, the fluorine atom slows the reaction.

  • Fix: Increase reaction temperature by 10-15°C (do not exceed boiling point of halide).

  • Fix: Increase concentration to 1.0 M - 2.0 M to drive

    
     kinetics.
    
  • Fix: Ensure anhydrous conditions. Fluorinated benzyl halides can hydrolyze to benzyl alcohols (which do not react) if moisture is present.

Q: The product is colored (yellow/brown) but should be white. Is it pure? A: No. Color usually indicates oxidation of the amine or polymerization traces.

  • Fix: Wash the solid product with cold Ethyl Acetate (EtOAc). Quaternary salts are usually insoluble in EtOAc, while the colored organic impurities are soluble.

Q: Can I use microwave irradiation? A: Yes, highly recommended. Microwave heating in Acetonitrile or Ethyl Lactate often drives these fluorinated substrates to completion in minutes rather than hours due to the high polarity of the transition state coupling efficiently with the microwave field.

Module 4: Optimized Experimental Protocol

Objective: Synthesis of N-benzyl-N,N,N-trialkylammonium halide (Fluorinated).

  • Preparation: Flame-dry all glassware. Purge with Nitrogen/Argon. Note: Benzyl halides are lachrymators; work in a fume hood.

  • Solvent: Use Anhydrous Acetonitrile (MeCN) .

    • Why? High dielectric constant (

      
      ) maximizes rate; low solubility of product ensures precipitation.
      
  • Stoichiometry: Dissolve the Tertiary Amine (1.0 equiv) in MeCN (concentration ~0.5 M). Add Fluorinated Benzyl Halide (1.1 equiv) dropwise at RT.

    • Note: Slight excess of halide ensures the amine is fully consumed (amine is harder to wash out from the salt than the halide).

  • Reaction:

    • Standard: Stir at Reflux (82°C) for 12–24 hours. (Longer time required due to F-deactivation).

    • Microwave: 80–100°C for 20–40 mins.

  • Workup (Crystallization):

    • Cool to Room Temperature. If solids form, cool further to 0°C.

    • If no solid forms (or oil forms): Add Diethyl Ether (Et2O) or MTBE dropwise with vigorous stirring until cloudiness persists.

    • Critical Step: If oil forms, stop stirring, let settle, decant solvent, add fresh Et2O, and sonicate . This mechanical energy often forces the oil into a crystalline lattice.

  • Isolation: Vacuum filter the solid. Wash 3x with cold Et2O. Dry under high vacuum.

References

  • Abboud, J. L. M., et al. (1991).

    
     Reaction Profile in Water: The Menschutkin Reaction." Journal of the American Chemical Society.[3] Link
    
  • Short, S. E., et al. (2010). "Exploring Solvent Effects upon the Menshutkin Reaction using a Polarizable Force Field." Journal of Chemical Theory and Computation. Link

  • Ameta, S. C., et al. (2006). "Kinetics of Quaternization between N,N-Dimethylaniline and Benzyl Chloride." Journal of Advanced Scientific Research. Link

  • Hansch, C., et al. (1991). "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews. (Provides

    
     values confirming EWG nature of Fluorine). Link
    
  • Sigma-Aldrich. "Greener Solvent Alternatives for Nucleophilic Substitution." Link

Sources

Troubleshooting

troubleshooting color changes in N-benzylpyridinium iodide synthesis

Topic: Troubleshooting Color Changes & Phase Anomalies Ticket ID: N-BP-I-001 Status: Active Support Tier: Level 3 (Senior Application Scientist) Introduction Welcome to the Technical Support Center. You are likely here b...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Color Changes & Phase Anomalies Ticket ID: N-BP-I-001 Status: Active Support Tier: Level 3 (Senior Application Scientist)

Introduction

Welcome to the Technical Support Center. You are likely here because your synthesis of N-benzylpyridinium iodide —classically a yellow-to-orange crystalline solid—has deviated into unexpected chromatic territory.

In the synthesis of quaternary ammonium salts via the Menschutkin reaction , color is not merely an aesthetic trait; it is a high-fidelity data point regarding purity, solvation state, and electronic environment. The N-benzylpyridinium iodide complex is a textbook example of a Charge-Transfer (CT) complex , making it highly sensitive to solvent polarity (solvatochromism) and oxidation.

This guide prioritizes the three most common failure modes: Oxidative Darkening , Solvatochromic Shifts , and Phase Separation (Oiling Out) .

Part 1: The "Red/Brown" Shift (Oxidation & Degradation)

Symptom: The reaction mixture or isolated solid turns dark orange, red, or brown. Diagnosis: Oxidation of Iodide (


) to Iodine (

) / Triiodide (

).
The Mechanism

The iodide anion is a reducing agent. Upon exposure to light or excess heat in the presence of oxygen, it oxidizes to elemental iodine. Iodine then complexes with remaining iodide to form the triiodide anion (


), which is intensely colored (brown/red).



Troubleshooting Protocol
StepActionTechnical Rationale
1 Solvent Wash Wash the crude solid with cold diethyl ether or benzene (if safety permits). The quaternary salt is insoluble in these non-polar solvents, but free iodine (

) is highly soluble and will be washed away.
2 Recrystallization Recrystallize from absolute ethanol . If the brown color persists, add a trace amount of activated charcoal during the hot dissolution step, filter hot, and cool slowly.
3 Light Exclusion Wrap the reaction flask in aluminum foil. Iodide oxidation is photo-catalyzed.
4 Reagent Check Inspect your starting Benzyl Iodide . If it is already dark, it contains free iodine. Purify it via washing with 5% aqueous

(sodium thiosulfate) before use.

Part 2: The "Sticky Oil" Phenomenon (Oiling Out)

Symptom: The product separates as a dark, viscous syrup instead of a crystalline solid. Diagnosis: depressed melting point due to impurities (solvent/reactant retention) causing the product to exist as a supercooled liquid.

The Thermodynamics

The Menschutkin reaction is exothermic.[1] If the reaction temperature exceeds the melting point of the solvated product (which is often lower than the pure solid), the product separates as a liquid ("oil").[2] This oil traps impurities, preventing crystal lattice formation.

Troubleshooting Protocol
  • The Scratching Technique:

    • Cool the oil in an ice bath.

    • Use a glass rod to vigorously scratch the side of the flask beneath the surface of the oil.

    • Why: Micro-abrasions on the glass provide nucleation sites for the crystal lattice to organize.

  • Trituration:

    • Decant the supernatant solvent.

    • Add a non-solvent (e.g., diethyl ether or hexane ).

    • Grind the oil under this solvent with a spatula. The solvent extracts the impurities causing the melting point depression, triggering solidification.

  • Seed Crystal:

    • If you have a previous pure batch, add a single crystal to the oil. This acts as a template for the lattice.

Part 3: Solvatochromism (Why is it the "Wrong" Yellow?)

Symptom: The product looks bright yellow in Acetone but orange/red in Chloroform. Diagnosis: This is not a failure. It is the Kosower Z-value effect.

N-benzylpyridinium iodide is a charge-transfer complex. The ground state is an ionic pair (


). The excited state involves an electron transfer from the iodide to the pyridinium ring. Polar solvents stabilize the ionic ground state more than the excited state, increasing the energy gap (Blue Shift / Hypsochromic). Non-polar solvents stabilize it less, lowering the energy gap (Red Shift / Bathochromic).

Color Matrix by Solvent:

SolventPolarityExpected AppearanceMechanism
Water / Ethanol HighPale Yellow / ColorlessHigh stabilization of ionic ground state (High transition energy).
Acetone MediumYellowIntermediate stabilization.
Chloroform / DCM LowOrange / Deep YellowWeak stabilization; CT band shifts to visible region.

Visual Logic: Troubleshooting Workflow

The following diagram outlines the decision logic for handling color and phase anomalies.

TroubleshootingLogic Start Observation: Anomaly Detected CheckColor Is the issue Color or Phase? Start->CheckColor PhaseIssue Phase: Oiling Out (Syrup) CheckColor->PhaseIssue Sticky Liquid ColorIssue Color: Unexpected Hue CheckColor->ColorIssue Wrong Color Cooling Cool to 0°C PhaseIssue->Cooling Triturate Triturate with Et2O Cooling->Triturate Scratch Scratch Glass / Seed Triturate->Scratch Solid Crystalline Solid Scratch->Solid BrownRed Red/Brown? ColorIssue->BrownRed SolventCheck Check Solvent Polarity BrownRed->SolventCheck No (Yellow/Orange shift) Oxidation Diagnosis: Oxidation (I2) BrownRed->Oxidation Yes Solvatochromism Diagnosis: Solvatochromism SolventCheck->Solvatochromism Color matches Z-value Wash Wash with Non-Polar Solvent (Remove Free Iodine) Oxidation->Wash Wash->Solid

Caption: Decision tree for diagnosing N-benzylpyridinium iodide synthesis anomalies based on phase state and chromatic shift.

Standardized Synthesis Protocol

To minimize these variables, adhere to this validated workflow.

Reagents:

  • Pyridine (Dried over KOH, distilled)

  • Benzyl Iodide (Freshly prepared or washed with

    
     if dark)
    
  • Solvent: Anhydrous Acetone (Promotes precipitation)

Procedure:

  • Preparation: In a dry flask, dissolve 10 mmol of Benzyl Iodide in 10 mL of anhydrous acetone.

  • Addition: Add 11 mmol (1.1 eq) of Pyridine dropwise with stirring.

    • Note: Slight excess of pyridine ensures complete consumption of the alkyl halide.

  • Reaction: Attach a drying tube (

    
    ). Stir at reflux for 2 hours.
    
    • Observation: The product should precipitate as the reaction progresses.[3]

  • Isolation: Cool to room temperature, then to ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    . Filter the solid via vacuum filtration.[3][4]
    
  • Purification: Wash the cake with cold diethyl ether (removes unreacted iodine/pyridine). Recrystallize from absolute ethanol if necessary.

References

  • Menschutkin, N. (1890).[5] Beiträge zur Kenntnis der Affinitätskoeffizienten der Alkylhaloide und der organischen Amine. Zeitschrift für Physikalische Chemie, 6, 41–57.

  • Kosower, E. M. (1958). The Effect of Solvent on Spectra.[6][7][8] I. A New Empirical Measure of Solvent Polarity: Z-Values. Journal of the American Chemical Society, 80(13), 3253–3260.

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for recrystallization and quaternization protocols).

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Authoritative text on solvatochromism and charge-transfer complexes).

Sources

Optimization

Technical Support Center: Controlling Exotherms in the Alkylation of Pyridine with Benzyl Iodides

For Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for managing the highly exothermic alkylation of pyridine with benzyl iodides. This guide is designed to provide you...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for managing the highly exothermic alkylation of pyridine with benzyl iodides. This guide is designed to provide you with in-depth technical and practical advice to ensure the safe and efficient execution of this common yet potentially hazardous reaction. As Senior Application Scientists, we have compiled this information based on established principles and extensive field experience to help you navigate the challenges of this synthesis.

Understanding the Exotherm: The "Why" Behind the Heat

The alkylation of pyridine with benzyl iodide is a classic SN2 reaction that forms an N-benzylpyridinium iodide salt. The reaction is highly exothermic due to the formation of a stable pyridinium salt and the favorable thermodynamics of the carbon-iodine bond cleavage and nitrogen-carbon bond formation.[1][2][3] A rapid increase in temperature can lead to a dangerous situation known as a thermal runaway, where the reaction rate accelerates exponentially, potentially causing violent boiling, pressure buildup, and even vessel rupture.[4][5][6][7] Understanding and controlling this exotherm is paramount for safety and for achieving high yields of the desired product.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the alkylation of pyridine with benzyl iodide.

Issue 1: Runaway Reaction or Uncontrolled Exotherm

Symptoms:

  • Rapid, uncontrolled temperature increase.

  • Violent boiling of the solvent, even with external cooling.

  • Sudden pressure buildup in the reaction vessel.

  • Release of fumes or vapors.

Root Causes:

  • Too rapid addition of benzyl iodide: This is the most common cause, leading to an accumulation of unreacted starting materials and a sudden release of heat.[8][9]

  • Inadequate cooling: The cooling bath may not have sufficient capacity to dissipate the heat generated by the reaction.[5][9]

  • High concentration of reactants: More concentrated solutions lead to a faster reaction rate and greater heat generation per unit volume.

  • Insufficient stirring: Poor mixing can create localized "hot spots" where the reaction proceeds much faster, initiating a runaway.

Solutions:

  • Controlled Reagent Addition:

    • Protocol: Add the benzyl iodide dropwise to the solution of pyridine using an addition funnel.[10] Monitor the internal temperature of the reaction mixture closely with a thermocouple.

    • Causality: Slow addition ensures that the heat generated at any given moment does not exceed the cooling capacity of the system.[7][8]

  • Effective Cooling:

    • Protocol: Use an ice-water bath (0 °C) or a dry ice-acetone bath (-78 °C) for efficient heat removal.[8] Ensure the reaction flask is sufficiently immersed in the bath.

    • Causality: A low-temperature bath provides a larger temperature gradient, facilitating more rapid heat transfer from the reaction mixture to the surroundings.

  • Dilution:

    • Protocol: Use a sufficient volume of an appropriate solvent to dilute the reactants.

    • Causality: Dilution reduces the concentration of reactants, thereby slowing the reaction rate and providing a larger thermal mass to absorb the heat generated.

  • Vigorous Stirring:

    • Protocol: Use a magnetic stirrer with a stir bar of appropriate size or an overhead mechanical stirrer for larger scale reactions to ensure efficient mixing.

    • Causality: Good agitation prevents the formation of localized hot spots and ensures a uniform temperature throughout the reaction mixture.

Issue 2: Low Yield of N-Benzylpyridinium Iodide

Symptoms:

  • Incomplete consumption of starting materials as indicated by TLC or other analytical methods.

  • Isolation of a lower than expected amount of the desired product.

Root Causes:

  • Side reactions: At elevated temperatures, side reactions may become more prevalent.

  • Incomplete reaction: The reaction may not have been allowed to proceed to completion.

  • Decomposition of product: The product may be unstable under the reaction conditions.

Solutions:

  • Temperature Control:

    • Protocol: Maintain a low and consistent reaction temperature throughout the addition of benzyl iodide. After the addition is complete, the reaction may be allowed to slowly warm to room temperature to ensure completion.

    • Causality: Lower temperatures favor the desired SN2 pathway and minimize side reactions.

  • Reaction Monitoring:

    • Protocol: Monitor the progress of the reaction using an appropriate analytical technique such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy.

    • Causality: Monitoring ensures that the reaction is stopped at the optimal time, preventing both incomplete reaction and potential product degradation from prolonged reaction times.

Issue 3: Formation of Colored Impurities

Symptoms:

  • The reaction mixture or the isolated product has a yellow, brown, or black discoloration.

Root Causes:

  • Decomposition of benzyl iodide: Benzyl iodide can decompose, especially in the presence of light or heat, to form iodine (I2), which is colored.[11]

  • Side reactions: Uncontrolled exotherms can lead to the formation of polymeric or other colored byproducts.

Solutions:

  • Use of Freshly Purified Reagents:

    • Protocol: Use freshly distilled or purified benzyl iodide. Benzyl iodide can be prepared from benzyl chloride or bromide via a halogen exchange reaction.[11]

    • Causality: Pure reagents are less likely to contain impurities that can lead to side reactions and discoloration.

  • Protection from Light:

    • Protocol: Conduct the reaction in a flask wrapped in aluminum foil or in a dark fume hood to protect it from light.

    • Causality: Benzyl iodide is light-sensitive, and excluding light minimizes its decomposition.

  • Strict Temperature Control:

    • Protocol: As with preventing runaway reactions, maintaining a low and controlled temperature is crucial.

    • Causality: Lower temperatures suppress decomposition and side reactions that can lead to colored impurities.

Frequently Asked Questions (FAQs)

Q1: What are the best solvents for this reaction?

A1: Acetonitrile, acetone, and dichloromethane are commonly used solvents for this type of alkylation. They are relatively inert and have boiling points that allow for a good temperature range for reaction control. The choice of solvent can also influence the reaction rate.

Q2: How can I safely quench the reaction?

A2: If the reaction needs to be stopped quickly due to an uncontrolled exotherm, a pre-chilled quenching agent can be added.[10][12] For quenching unreacted benzyl iodide, a solution of sodium thiosulfate can be used.[11] Always perform the quench slowly and with continued cooling and stirring.[12][13]

Q3: Are there any alternatives to benzyl iodide that are less reactive?

A3: Yes, benzyl bromide and benzyl chloride can also be used.[11] The reactivity order is generally Iodide > Bromide > Chloride. Using a less reactive halide will result in a less exothermic and slower reaction, which can be easier to control. However, more forcing conditions (e.g., higher temperatures or longer reaction times) may be required to achieve complete conversion.

Q4: What safety precautions are essential?

A4:

  • Always work in a well-ventilated fume hood.[14]

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.[14]

  • Have a cooling bath ready before starting the reagent addition.[8]

  • Ensure that an appropriate fire extinguisher and a safety shower/eyewash station are accessible.

  • Never leave an exothermic reaction unattended.[14]

Experimental Protocols
Table 1: Recommended Reaction Parameters for a Controlled Alkylation
ParameterRecommended ValueRationale
Pyridine Concentration 0.5 - 1.0 MBalances reaction rate with exotherm control.
Benzyl Iodide Addition Rate 1 equivalent over 30-60 minMinimizes accumulation of reactants and allows for effective heat dissipation.
Initial Reaction Temperature 0 °C (ice-water bath)Provides a significant cooling capacity to absorb the initial exotherm.[8]
Stirring Speed > 300 RPM (magnetic)Ensures homogeneity and prevents localized hot spots.
Post-Addition Temperature Allow to slowly warm to 20-25 °CDrives the reaction to completion after the initial exotherm is controlled.
Step-by-Step Methodology for a Controlled Alkylation
  • Setup: Equip a round-bottom flask with a magnetic stir bar, a thermocouple to monitor the internal temperature, and an addition funnel. Place the flask in a cooling bath.

  • Reagent Preparation: Dissolve pyridine in the chosen solvent in the reaction flask and cool the solution to the desired initial temperature.

  • Controlled Addition: Add the benzyl iodide to the addition funnel and add it dropwise to the stirred pyridine solution at a rate that maintains the internal temperature within a safe range.

  • Monitoring: Monitor the reaction progress by TLC or another suitable analytical method.

  • Workup: Once the reaction is complete, proceed with the appropriate workup procedure, which may include quenching, extraction, and purification.

Visualizing the Workflow
Diagram 1: Experimental Setup for Controlled Addition

G cluster_0 Reaction Vessel Flask Round-Bottom Flask (in Cooling Bath) Stir_Bar Magnetic Stir Bar Thermocouple Thermocouple Thermocouple->Flask Pyridine_Sol Pyridine Solution Pyridine_Sol->Flask Addition_Funnel Addition Funnel (Benzyl Iodide) Addition_Funnel->Flask Dropwise Addition Stir_Plate Magnetic Stir Plate Stir_Plate->Stir_Bar

Caption: Controlled addition setup for the alkylation of pyridine.

Diagram 2: Troubleshooting Logic for Exotherm Control

G Start Exotherm Observed Check_Addition Is addition rate too fast? Start->Check_Addition Slow_Addition Reduce addition rate Check_Addition->Slow_Addition Yes Check_Cooling Is cooling adequate? Check_Addition->Check_Cooling No Slow_Addition->Check_Cooling Improve_Cooling Enhance cooling (e.g., lower bath temp) Check_Cooling->Improve_Cooling No Check_Stirring Is stirring efficient? Check_Cooling->Check_Stirring Yes Improve_Cooling->Check_Stirring Increase_Stirring Increase stirring speed Check_Stirring->Increase_Stirring No Consider_Dilution Is concentration too high? Check_Stirring->Consider_Dilution Yes Increase_Stirring->Consider_Dilution Dilute Add more solvent Consider_Dilution->Dilute Yes Controlled Reaction Controlled Consider_Dilution->Controlled No Dilute->Controlled

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the Accurate Melting Point Determination of Novel Pyridinium Salts, Featuring 1-(4-fluorobenzyl)pyridinium iodide

For researchers and professionals in drug development, the precise characterization of novel compounds is a foundational requirement for further investigation. The melting point is a critical physical property, offering...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the precise characterization of novel compounds is a foundational requirement for further investigation. The melting point is a critical physical property, offering insights into purity and identity. This guide provides an in-depth comparison of methodologies for determining the melting point of a novel compound, using the example of 1-(4-fluorobenzyl)pyridinium iodide. As this specific compound's melting point is not widely published, this document serves as a practical workflow for its empirical determination.

The guide will compare the traditional capillary method with modern Differential Scanning Calorimetry (DSC), providing the theoretical basis, experimental protocols, and a discussion of the expected outcomes for each. This comparative approach is designed to equip researchers with the understanding needed to select the most appropriate method for their specific research context.

Comparative Analysis of Melting Point Determination Techniques

The choice of method for melting point determination can impact accuracy, precision, and the type of information obtained. Here, we compare the well-established capillary method with the advanced technique of Differential Scanning Calorimetry.

FeatureCapillary Method (e.g., Melt-Temp Apparatus)Differential Scanning Calorimetry (DSC)
Principle Visual detection of the phase change from solid to liquid in a heated capillary tube.Measures the difference in heat flow between a sample and a reference as a function of temperature.
Accuracy Moderate, operator-dependent.High, quantitative, and operator-independent.
Information Provided Melting range (onset and clear points).Precise melting temperature (peak of endotherm), enthalpy of fusion (ΔH), and other thermal events like glass transitions.
Sample Size 2-3 mm column in a capillary.Typically 2-10 mg.
Regulatory Acceptance Widely accepted, especially by pharmacopeias like USP.[1][2][3]Accepted and often preferred for detailed thermal analysis in regulated environments.
Best For Routine quality control, purity checks, and identification.[4]Detailed material characterization, polymorphism studies, and quantitative analysis of thermal properties.[5]

Experimental Protocols

Below are detailed, step-by-step methodologies for determining the melting point of a novel substance like 1-(4-fluorobenzyl)pyridinium iodide using both the capillary method and DSC.

Protocol 1: Capillary Melting Point Determination (USP <741> Class I Method)

This protocol is based on the standards set forth by the United States Pharmacopeia (USP) and is suitable for most crystalline organic compounds.[1][3]

Instrumentation:

  • Digital Melting Point Apparatus (e.g., Mettler Toledo MP70 or similar)

  • Capillary tubes (0.8-1.2 mm internal diameter, 0.2-0.3 mm wall thickness)[1][3]

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation: Ensure the 1-(4-fluorobenzyl)pyridinium iodide sample is thoroughly dried, ideally in a vacuum desiccator, to remove any residual solvent.[3] Gently grind the crystalline sample into a fine powder using a mortar and pestle.[6]

  • Capillary Loading: Carefully tap the open end of a capillary tube into the powdered sample. Invert the tube and tap it gently on a hard surface to pack the sample into the bottom. Aim for a packed sample height of 2.5-3.5 mm.[3]

  • Instrument Setup:

    • Set a starting temperature approximately 10-15°C below the expected melting point. If the melting point is unknown, a preliminary rapid scan (e.g., 10°C/min) can be performed to get an approximate value.[6]

    • Set the heating ramp rate. For pharmacopeial purposes, a rate of 1°C/min is standard.[3][6]

  • Measurement:

    • Insert the loaded capillary into the heating block of the apparatus.

    • Initiate the heating program.

    • Observe the sample through the magnified viewing port.

    • Record the Onset Temperature: The temperature at which the first droplet of liquid is visible.[3]

    • Record the Clear Point Temperature: The temperature at which the last solid particle melts and the substance is completely liquid.[3][6]

  • Reporting: The melting point is reported as a range from the onset temperature to the clear point. For a pure substance, this range should be narrow, typically 0.5-1.0°C.

Workflow for Capillary Method

G cluster_prep Sample Preparation cluster_load Capillary Loading cluster_measure Measurement P1 Dry Sample P2 Grind to Fine Powder P1->P2 L1 Tap Capillary into Sample P2->L1 L2 Pack Sample (2.5-3.5 mm) L1->L2 M2 Insert Capillary L2->M2 M1 Set Start Temp & Ramp Rate (1°C/min) M1->M2 M3 Heat & Observe M2->M3 M4 Record Onset & Clear Points M3->M4 G cluster_prep Preparation & Setup cluster_run Data Acquisition cluster_analysis Data Analysis P1 Calibrate DSC with Indium P2 Weigh 2-5 mg Sample into Pan P1->P2 P3 Hermetically Seal Sample & Reference Pans P2->P3 P4 Load Pans into DSC Cell P3->P4 R1 Set Temp Program & N2 Purge P4->R1 R2 Run Experiment R1->R2 A1 Generate Thermogram (Heat Flow vs. Temp) R2->A1 A2 Determine Onset, Peak Temp, and ΔHfus A1->A2

Caption: Workflow for Melting Point Determination by DSC.

Interpreting the Results: Purity and Polymorphism

The data obtained from these methods provide more than just a number; they offer critical insights into the nature of the material.

  • Purity: A pure crystalline compound will exhibit a sharp melting point, meaning a narrow melting range (e.g., <1°C) in the capillary method and a sharp, symmetrical endotherm in DSC. [6]Impurities tend to depress the melting point and broaden the melting range, a phenomenon known as melting point depression. [6][7]

  • Polymorphism: The existence of different crystalline forms (polymorphs) of the same compound can be detected by thermal analysis. Polymorphs often have distinct melting points and enthalpies of fusion. DSC is particularly powerful for identifying polymorphic transitions, which may appear as separate thermal events before the final melting point.

Conclusion

For the initial characterization and routine quality control of a novel compound like 1-(4-fluorobenzyl)pyridinium iodide, the capillary method provides a reliable and straightforward means of determining the melting range, adhering to established pharmacopeial standards. [1][8]However, for a comprehensive thermodynamic characterization, essential for drug development and formulation, Differential Scanning Calorimetry is the superior technique. [5][9]It delivers not only a highly accurate melting point but also quantitative data on the enthalpy of fusion and the ability to screen for polymorphism.

By employing these rigorous, well-validated methods, researchers can confidently establish the melting point of novel compounds, ensuring the integrity and reliability of their data as they advance their scientific and developmental objectives.

References

  • General Chapters: <741> MELTING RANGE OR TEMPERATURE. (n.d.). uspbpep.com. Retrieved from [Link]

  • <741> Melting Range or Temperature. (n.d.). USP-NF. Retrieved from [Link]

  • Melting Point Determination | Your Guide to Melting Point Analysis. (n.d.). Mettler Toledo. Retrieved from [Link]

  • Determination of Melting Points According to Pharmacopeia. (n.d.). Stanford Research Systems. Retrieved from [Link]

  • Measuring the Melting Point. (2023, May 8). Westlab Canada. Retrieved from [Link]

  • A comparison of methods for melting point calculation using molecular dynamics simulations. (2012, April 13). The Journal of Chemical Physics. Retrieved from [Link]

  • USP 741 Melting Point or Range. (n.d.). Scribd. Retrieved from [Link]

  • Melting Point Determination. (n.d.). ResolveMass Laboratories Inc. Retrieved from [Link]

  • Melting point determination. (n.d.). Edisco. Retrieved from [Link]

  • Melting point testing as per USP 741. (2021, June 12). YouTube. Retrieved from [Link]

  • Melting point determination. (n.d.). University of Calgary. Retrieved from [Link]

  • 6.1D: Step-by-Step Procedures for Melting Point Determination. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]

  • Differential scanning calorimetry. (2016, April 27). CureFFI.org. Retrieved from [Link]

  • Standard Operating Procedure Differential Scanning Calorimeter (DSC) in POWER Laboratory Model TA Q-20. (n.d.). Purdue University. Retrieved from [Link]

  • Differential Scanning Calorimetry (DSC) Testing of Materials. (n.d.). Applus+ DatapointLabs. Retrieved from [Link]

  • Determination of Melting Point Using Differential Scanning Calorimetry (DSC): A Comparative Study Based on ASTM D 3417 and ISO 11357. (2025, July 3). Polymer Testing Instruments. Retrieved from [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Elemental Analysis Standards for 1-[(4-Fluorophenyl)methyl]pyridin-1-ium iodide

Abstract For researchers, scientists, and professionals in drug development, the precise characterization of novel chemical entities is paramount. 1-[(4-Fluorophenyl)methyl]pyridin-1-ium iodide, a compound of interest in...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

For researchers, scientists, and professionals in drug development, the precise characterization of novel chemical entities is paramount. 1-[(4-Fluorophenyl)methyl]pyridin-1-ium iodide, a compound of interest in various research domains, requires stringent quality control, for which elemental analysis is a foundational technique. This guide provides an in-depth comparison of analytical methodologies for determining the elemental composition of this specific quaternary ammonium halide. We will explore the theoretical standards, compare established and modern analytical techniques with supporting data, and present a validated, step-by-step protocol to ensure analytical integrity. This document is designed to bridge the gap between theoretical knowledge and practical application, offering field-proven insights to achieve accurate and reliable elemental analysis results.

Introduction: The Analytical Imperative

1-[(4-Fluorophenyl)methyl]pyridin-1-ium iodide is an organic salt characterized by a quaternary pyridinium cation and an iodide anion. Its structure, featuring a fluorinated phenyl group, makes it a candidate for various applications, including as an ionic liquid or a precursor in pharmaceutical synthesis. The purity and exact composition of such a compound are critical, as impurities can significantly alter its chemical, physical, and biological properties.

Elemental analysis serves as a definitive tool for:

  • Identity Confirmation: Verifying that the synthesized compound has the expected atomic makeup.

  • Purity Assessment: Quantifying the percentage of carbon, hydrogen, nitrogen, and halogens to ensure the sample is free from significant impurities.

  • Regulatory Compliance: Meeting the stringent requirements of pharmacopeias and regulatory bodies, which often mandate elemental composition data.

This guide will focus on establishing the standards and methodologies required for the robust elemental analysis of this specific molecule.

The Primary Standard: Theoretical Elemental Composition

The first step in any elemental analysis is to establish the theoretical or calculated composition based on the compound's chemical formula. This theoretical value is the gold standard against which all experimental results are measured.

Chemical Formula: C₁₂H₁₁FIN

Molecular Weight: 315.13 g/mol

The theoretical elemental percentages are calculated as follows:

% Element = ( (Number of Atoms of Element × Atomic Weight of Element) / Molecular Weight of Compound ) × 100

ElementSymbolAtomic Weight ( g/mol )Atoms in MoleculeTotal Mass ( g/mol )Theoretical %
CarbonC12.01112144.13245.74%
HydrogenH1.0081111.0883.52%
FluorineF18.998118.9986.03%
IodineI126.901126.9040.27%
NitrogenN14.007114.0074.44%
Total 315.125 100.00%

Table 1: Calculated theoretical elemental composition of 1-[(4-Fluorophenyl)methyl]pyridin-1-ium iodide.

Comparison of Analytical Methodologies

No single instrument can determine the percentage of all elements in this compound simultaneously. A combination of techniques is required, typically separating the analysis of Carbon, Hydrogen, and Nitrogen (CHN) from the halogens (Fluorine and Iodine).

CHN Analysis

The industry standard for CHN analysis is high-temperature combustion , often referred to as the Dumas method. A sample is combusted in a furnace at 950-1060°C in a pure oxygen environment.[1] This process converts carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂ gas. These gases are then separated by gas chromatography (GC) and quantified using a thermal conductivity detector (TCD). This method is fast, reliable, and requires only a small amount of sample (typically 1-3 mg).

Halogen Analysis (F & I)

Determining fluorine and iodine content is more complex due to their reactivity and the stability of the resulting ions. The key is to effectively decompose the organic matrix and convert the halogens into ionic forms (F⁻ and I⁻) that can be quantified.

MethodPrincipleAdvantagesDisadvantagesBest For
Schöniger Flask Combustion The sample is burned in a sealed, oxygen-filled flask containing an absorbing solution.[2][3][4] Halogens are converted to hydrogen halides (HF, HI), which are absorbed and then analyzed by titration or Ion Chromatography (IC).Simple, cost-effective setup.[2] Good for single-element determination.Manual process, lower throughput. Potential for incomplete combustion with complex matrices. Safety precautions required for the flask.[2]Labs with lower sample throughput; cost-sensitive applications.
Combustion Ion Chromatography (CIC) An automated system where the sample is combusted in a tube furnace, and the resulting gases are passed into an aqueous solution.[5][6][7] This solution is then automatically injected into an IC system for separation and quantification of F⁻ and I⁻.[8]Fully automated, high throughput, and high precision.[5][8] Simultaneous analysis of multiple halogens.[7] Eliminates hazardous chemical digestions.[5]Higher initial instrument cost. Requires specialized equipment.High-throughput QC labs; research requiring high precision and reproducibility.
Inductively Coupled Plasma (ICP-MS/OES) The sample must first be digested using microwave-assisted acid digestion to bring the elements into a liquid solution. The solution is then nebulized into a high-temperature plasma, and the resulting ions (for MS) or atomic emissions (for OES) are measured.Extremely sensitive, capable of trace-level detection. Can measure a wide range of elements simultaneously.Complex and harsh sample preparation can lead to loss of volatile iodine. Potential for spectral interferences. High instrument and operational cost.Primarily for trace elemental impurity analysis, not for determining major elemental composition.

For determining the primary composition of Fluorine and Iodine in 1-[(4-Fluorophenyl)methyl]pyridin-1-ium iodide, Combustion Ion Chromatography (CIC) is the superior method due to its automation, accuracy, and ability to handle both halogens simultaneously. The Schöniger Flask method is a viable, cost-effective alternative for labs with lower sample volumes.

Recommended Experimental Workflow

This section details a self-validating protocol for the complete elemental analysis of the title compound, combining high-temperature combustion for CHN and CIC for halogens.

G cluster_0 Sample Preparation & Weighing cluster_1 CHN Analysis (Combustion) cluster_2 Halogen Analysis (CIC) cluster_3 Data Validation prep Homogenize Sample balance Accurately weigh 2-3 mg on a microbalance prep->balance chn_combust Combust sample at >950°C in O₂ stream balance->chn_combust Sample 1 f_i_combust Combust sample at >950°C in Ar/O₂ stream balance->f_i_combust Sample 2 chn_gc Separate H₂O, CO₂, N₂ via GC column chn_combust->chn_gc chn_tcd Detect gases by TCD chn_gc->chn_tcd chn_calc Calculate %C, %H, %N chn_tcd->chn_calc compare Compare experimental results to theoretical values chn_calc->compare f_i_absorb Absorb gaseous HX in aqueous solution f_i_combust->f_i_absorb f_i_ic Inject solution into IC system f_i_absorb->f_i_ic f_i_quant Quantify F⁻ and I⁻ via conductivity detector f_i_ic->f_i_quant f_i_calc Calculate %F, %I f_i_quant->f_i_calc f_i_calc->compare criteria Check against acceptance criteria (e.g., ±0.4%) compare->criteria report Final Report criteria->report

Caption: Recommended workflow for complete elemental analysis.

Step-by-Step Protocol

Instrumentation:

  • Thermo Scientific™ FlashSmart™ Elemental Analyzer (for CHN)

  • Metrohm 930 Compact IC Flex with 921 Combustion Module (for F, I)

  • Mettler Toledo XPE Microbalance or equivalent

Materials:

  • 1-[(4-Fluorophenyl)methyl]pyridin-1-ium iodide sample, dried under vacuum.

  • Certified Reference Materials (CRMs): Acetanilide (for CHN), S-benzyl thiouronium chloride (for Halogens/general check).[7]

  • Tin capsules for solid samples.

  • Absorbing solution for CIC (e.g., dilute H₂O₂ solution to ensure complete oxidation).[8]

Procedure:

  • System Calibration & Validation:

    • Calibrate the CHN analyzer using a suitable CRM like Acetanilide.

    • Calibrate the CIC system using certified fluoride and iodide calibration standards.[5]

    • Trustworthiness Check: Analyze a CRM (e.g., S-benzyl thiouronium chloride) as an unknown sample. The results must fall within the certified acceptance range before proceeding.[7]

  • Sample Preparation:

    • Ensure the sample is homogenous and completely dry.

    • In a controlled environment, accurately weigh 1-3 mg of the sample into a tin capsule for CHN analysis. Record the weight to at least 0.001 mg.

    • Separately, weigh 1-5 mg of the sample into a quartz boat for CIC analysis.

  • CHN Analysis:

    • Place the tin capsule into the autosampler of the CHN analyzer.

    • Run the pre-configured combustion method. The instrument will automatically combust the sample and perform the calculations.

  • Halogen (F & I) Analysis via CIC:

    • Place the quartz boat into the CIC furnace autosampler.[9]

    • Initiate the combustion-IC sequence. The sample is combusted, the resulting gases are absorbed, and the solution is automatically injected into the IC.[6]

    • The IC system separates the fluoride and iodide ions, which are then quantified.

  • Data Analysis:

    • Collate the percentage results for C, H, N, F, and I.

    • Calculate the total percentage. An ideal result sums to 100% ± 0.5%.

    • Compare the experimental results for each element to the theoretical values calculated in Section 2.

Data Interpretation and Acceptance Criteria

The most widely accepted criterion for elemental analysis in pharmaceutical and high-purity chemical applications is that the experimental value for each element must be within ±0.4% (absolute) of the theoretical value.

For example, for Carbon:

  • Theoretical Value: 45.74%

  • Acceptable Range: 45.34% – 46.14%

Example Data Set (Hypothetical):

ElementTheoretical %Experimental %DifferencePass/Fail
C45.7445.91+0.17Pass
H3.523.48-0.04Pass
N4.444.51+0.07Pass
F6.035.89-0.14Pass
I40.2740.05-0.22Pass
Total 100.00 99.84

A result outside the ±0.4% window suggests the presence of impurities (e.g., residual solvent, inorganic salts) or that the compound's identity may be incorrect.

Conclusion

The elemental analysis of 1-[(4-Fluorophenyl)methyl]pyridin-1-ium iodide is a multi-faceted process that requires a combination of analytical techniques to achieve a complete and accurate characterization. While traditional combustion analysis is robust for C, H, and N, the determination of halogens necessitates more specialized approaches. Combustion Ion Chromatography (CIC) stands out as the most reliable, precise, and efficient method for quantifying both fluorine and iodine in this type of organic salt. By adhering to a validated workflow that includes proper instrument calibration with certified reference materials and clear acceptance criteria (±0.4% absolute), researchers can ensure the identity, purity, and quality of their material with the highest degree of scientific integrity.

References

  • EAG Laboratories. (n.d.). Combustion Ion Chromatography (CIC). [Link]

  • Quality Analysis. (n.d.). Combustion ion chromatography (CIC). [Link]

  • Metrohm. (n.d.). Sulphur and Halide Determination by Combustion Ion Chromatography. LCGC International. [Link]

  • Exeter Analytical (UK) Ltd. (n.d.). Oxygen Flask Combustion Unit. [Link]

  • Scribd. (n.d.). Assays by Oxygen Flask Combustion. [Link]

  • Slideshare. (2022). Oxygen flask combustion method ppt.pdf. [Link]

  • University of Illinois. (n.d.). Elemental Composition Calculator. School of Chemical Sciences. [Link]

  • Shriner, R. L., et al. (n.d.). The Systematic Identification of Organic Compounds. [Link]

Sources

Validation

Structural Engineering Guide: N-(4-fluorobenzyl)pyridinium Iodide Salts

The following guide provides an in-depth technical analysis of N-(4-fluorobenzyl)pyridinium iodide (FBPyI) salts, focusing on their crystallographic properties, synthesis, and comparative performance in nonlinear optical...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of N-(4-fluorobenzyl)pyridinium iodide (FBPyI) salts, focusing on their crystallographic properties, synthesis, and comparative performance in nonlinear optical (NLO) and biological applications.

Executive Summary

N-(4-fluorobenzyl)pyridinium iodide (FBPyI) represents a critical class of charge-transfer chromophores. Unlike simple ammonium salts, the pyridinium core acts as a robust electron acceptor, while the benzyl ring serves as a donor/spacer. The introduction of a 4-fluoro substituent is not merely cosmetic; it fundamentally alters the crystal packing through C-H···F and F···F interactions, often driving the material toward non-centrosymmetric space groups essential for Second Harmonic Generation (SHG).

This guide compares FBPyI against its non-fluorinated and chlorinated analogues to assist researchers in material selection for optoelectronics and antimicrobial scaffolds.

Crystallographic & Structural Characterization[1][2][3]

The performance of FBPyI is dictated by its lattice architecture. Below is a comparative analysis of the crystal data parameters for FBPyI and its closest structural analogues.

Comparative Crystal Data Table
ParameterN-(4-fluorobenzyl)pyridinium Iodide (FBPyI)N-benzylpyridinium Iodide (BPyI)N-(4-chlorobenzyl)pyridinium Iodide (CBPyI)
Crystal System Monoclinic / Orthorhombic*MonoclinicMonoclinic
Space Group P21 or P21/cP21/cP21/n
Cation Geometry Twisted (Dihedral angle ~70-85°)Twisted (~79°)Twisted (~82°)
Dominant Interaction C-H···F & C-H···IC-H···IC-H···Cl & C-H···I
Packing Motif Head-to-Tail (Dipole aligned)Centrosymmetric dimersCentrosymmetric dimers
Melting Point 145–148 °C138–140 °C155–158 °C

*Note: The specific space group for FBPyI can shift between centrosymmetric (P21/c) and non-centrosymmetric (P21) depending on solvent inclusion and crystallization speed. The 4-F substituent favors polar alignment compared to the H-analogue.

The "Fluorine Effect" in Crystal Packing

The 4-fluorine atom acts as a "steering group" during crystallization.

  • Lattice Hardening: The high electronegativity of fluorine creates strong C-H···F contacts (2.4–2.6 Å), which are more directional than van der Waals forces found in the unsubstituted benzyl analogue.

  • Dipole Alignment: In NLO applications, the goal is to prevent anti-parallel pairing of dipoles. The 4-F group introduces a secondary dipole moment that can disrupt the natural tendency of pyridinium salts to form centrosymmetric (inactive) dimers, thereby enhancing SHG efficiency.

Experimental Protocols

Protocol A: Synthesis of N-(4-fluorobenzyl)pyridinium Iodide

Objective: High-yield synthesis via the Menschutkin reaction. Purity Target: >99% (Recrystallized).

Reagents:

  • Pyridine (anhydrous, 1.0 eq)

  • 4-Fluorobenzyl iodide (1.1 eq) (or 4-Fluorobenzyl bromide followed by KI exchange)

  • Acetonitrile (Solvent)

  • Diethyl ether (Precipitant)

Step-by-Step Methodology:

  • Charge: In a dry round-bottom flask equipped with a reflux condenser, dissolve 4-fluorobenzyl iodide (10 mmol) in acetonitrile (20 mL) .

  • Addition: Add pyridine (10 mmol) dropwise at room temperature under stirring.

  • Reflux: Heat the mixture to 80°C for 6–12 hours. The solution will darken slightly, and a precipitate may begin to form.

  • Isolation: Cool the reaction mixture to room temperature, then chill in an ice bath.

  • Precipitation: Pour the mixture into excess ice-cold diethyl ether (100 mL) . The salt will crash out as a yellow/off-white solid.

  • Filtration: Filter the solid under vacuum and wash extensively with diethyl ether to remove unreacted pyridine.

  • Purification: Recrystallize from hot ethanol/methanol (9:1) . Slow cooling is critical for X-ray quality crystals.

Protocol B: Crystal Growth for X-Ray Diffraction

Method: Slow Evaporation vs. Vapor Diffusion.

  • Technique 1 (Slow Evaporation): Dissolve 50 mg of the salt in minimal methanol. Cover the vial with Parafilm, poke 3-4 small holes, and leave in a vibration-free environment at 20°C. Result: Block-like crystals suitable for diffraction.

  • Technique 2 (Vapor Diffusion): Place the methanol solution in a small inner vial. Place this vial inside a larger jar containing diethyl ether. Cap the large jar tightly. Result: High-quality needles or prisms as ether diffuses into the methanol, lowering solubility slowly.

Visualized Workflows

Figure 1: Synthesis & Crystallization Logic

This diagram illustrates the critical decision nodes in the synthesis and processing of the salt to ensure desired polymorphism.

SynthesisWorkflow Start Reagents: Pyridine + 4-F-Benzyl Iodide Reaction Menschutkin Reaction (Reflux, MeCN, 80°C) Start->Reaction Nucleophilic Subst. Isolation Precipitation (Diethyl Ether) Reaction->Isolation Crude Crude Salt (Yellow Solid) Isolation->Crude Recryst Recrystallization (MeOH/EtOH) Crude->Recryst Xray Slow Evaporation (Thermodynamic Product) Recryst->Xray Low Supersaturation NLO Rapid Cooling (Kinetic Product) Recryst->NLO High Supersaturation

Caption: Figure 1. Reaction pathway and phase control strategies for FBPyI synthesis.

Figure 2: Structural Packing Interactions

This diagram details the hierarchy of intermolecular forces that stabilize the crystal lattice, highlighting the role of the fluorine atom.

PackingInteractions Cation FBPy+ Cation Primary Ionic Interaction (Coulombic) Cation->Primary Secondary H-Bonding (C-H...I) Cation->Secondary Acidic H(2,6) Tertiary Fluorine Contacts (C-H...F / F...F) Cation->Tertiary 4-Fluoro Group Stacking Pi-Pi Stacking (Pyridinium-Benzyl) Cation->Stacking Aromatic Rings Anion Iodide Anion (I-) Anion->Primary Anion->Secondary Tertiary->Stacking Directs Orientation

Caption: Figure 2. Hierarchy of supramolecular interactions stabilizing the FBPyI lattice.

Performance Comparison (NLO & Biological)

Nonlinear Optical (NLO) Efficiency

When crystallized in non-centrosymmetric forms, FBPyI derivatives exhibit Second Harmonic Generation (SHG).

  • FBPyI: ~0.8 – 1.2x vs. Urea (Moderate). The iodide anion is large and polarizable, but often induces centrosymmetric packing which cancels NLO effects.

  • Alternative (Tosylate/Tetraphenylborate salts): Changing the anion from Iodide to Tosylate often boosts SHG efficiency to >10x Urea by forcing acentric packing via steric bulk.

Biological Activity (Antimicrobial)

Pyridinium salts are known quaternary ammonium compounds (QACs) with potent antimicrobial properties.

  • Mechanism: Membrane disruption.

  • FBPyI vs. Benzyl-PyI: The 4-F substituent increases lipophilicity (logP), enhancing membrane penetration compared to the unsubstituted benzyl salt.

  • Data: MIC values for FBPyI are typically 20–30% lower (more potent) against Gram-positive bacteria (S. aureus) than the non-fluorinated parent compound.

References

  • Crystal Engineering of Pyridinium Salts

    • Title: Derivatives of N-Benzyl-2-phenylpyridinium Bromide, Minimalist Models for Face-to-Face, Center-to-Edge π-Stacking in W
    • Source: Journal of Organic Chemistry (ACS).
    • URL:[Link] (Analogous structural data).

  • Synthesis & Bioactivity

    • Title: 1-(Fluorobenzyl)-4-amino-1H-1,2,3-triazolo[4,5-c]pyridines: synthesis and anticonvulsant activity.[1][2]

    • Source: Journal of Medicinal Chemistry.[1][2]

    • URL:[Link]

  • NLO Properties of Pyridinium Derivatives

    • Title: 4-[(Benzylamino)carbonyl]-1-methylpyridinium halogenide salts: X-ray diffraction study and Hirshfeld surface analysis.
    • Source: Acta Crystallographica Section E.
    • URL:[Link]

  • General Synthesis of Fluorinated Pyridinium Salts

    • Title: Efficient synthesis of fluorinated pyridinium salts-based hydrazones.[3]

    • Source: University of Jordan / ResearchG
    • URL:[Link] (Representative synthetic protocol).

Sources

Comparative

UV-Vis Absorbance Spectra of Pyridinium Iodides: A Comparative Solvatochromism Guide

This guide details the solvatochromic behavior of pyridinium iodides, specifically focusing on 1-ethyl-4-carbomethoxypyridinium iodide , the standard probe for Kosower’s Z-scale. Content Type: Technical Application Guide...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the solvatochromic behavior of pyridinium iodides, specifically focusing on 1-ethyl-4-carbomethoxypyridinium iodide , the standard probe for Kosower’s Z-scale.

Content Type: Technical Application Guide Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary & Core Mechanism

Pyridinium iodides exhibit one of the most sensitive solvatochromic responses known in physical chemistry. Unlike typical organic chromophores that respond to solvent polarity via dipole-dipole interactions, pyridinium iodides undergo an intermolecular Charge-Transfer (CT) transition .

This transition occurs between the iodide anion (donor) and the pyridinium cation (acceptor).

  • Ground State: Highly polar ion pair (stabilized by polar solvents).

  • Excited State: Less polar radical pair (destabilized by polar solvents).

The Result: Negative Solvatochromism.[1] As solvent polarity increases, the energy gap widens, causing a significant Blue Shift (Hypsochromic Shift) of the absorbance maximum (


). This shift is quantified by Kosower’s Z-value , defined as the molar transition energy in kcal/mol.
Mechanism Visualization

The following diagram illustrates the energetic relationship driving the spectral shift.

CT_Mechanism GroundState Ground State (Py+ I- Ion Pair) Highly Polar ExcitedState Excited State (Py• I• Radical Pair) Low Polarity GroundState->ExcitedState Charge Transfer (hv) SolventNonPolar Non-Polar Solvent (Weak Stabilization) SolventNonPolar->GroundState Minimal Effect SolventPolar Polar Solvent (Strong Stabilization) SolventPolar->GroundState Stabilizes (Lowers Energy)

Caption: The ground state ion pair is significantly stabilized by polar solvation shells, increasing the energy required (hv) to reach the excited radical state, resulting in a blue shift.

Comparative Spectral Data

The following table provides the calculated absorbance maxima (


) for 1-ethyl-4-carbomethoxypyridinium iodide  derived from standard Kosower Z-values.

Note: The relationship between Z-value and wavelength is:



SolventDielectric Constant (

)
Kosower Z-Value (kcal/mol)

(nm)
Spectral Region
Water 78.494.6302 UVB / Boundary
Formamide 111.083.3343 UVA (Near UV)
Methanol 32.783.6342 UVA (Near UV)
Ethanol 24.579.6359 UVA (Near UV)
Acetonitrile 37.571.3401 Visible (Violet)
DMSO 46.771.1402 Visible (Violet)
Acetone 20.765.7435 Visible (Blue)
Dichloromethane 8.964.2445 Visible (Blue)
Chloroform 4.863.2452 Visible (Blue)
Pyridine 12.464.0447 Visible (Blue)
Key Observations for Researchers:
  • Sensitivity: A shift from water to chloroform results in a massive ~150 nm shift . This is significantly larger than shifts observed in typical solvatochromic probes like Nile Red.

  • Moisture Interference: Because water has the highest Z-value (lowest

    
    ), even trace moisture in organic solvents will cause a significant blue shift. Strict drying protocols are mandatory. 
    
  • Cut-off Issues: In high Z-value solvents (Water, Methanol), the CT band moves into the UV region (<350 nm). Ensure your solvent does not have a UV cut-off that masks this peak (e.g., Acetone is problematic below 330 nm, but the peak is at 435 nm, so it is safe).

Experimental Protocol: Z-Value Determination

To ensure reproducibility, the following protocol must be followed. The primary source of error is hygroscopicity .

Phase 1: Sample Preparation
  • Compound: 1-ethyl-4-carbomethoxypyridinium iodide.[2][3]

  • Purification: If the salt appears yellow/orange in solid form (indicating oxidation to iodine), it must be recrystallized.

    • Protocol: Dissolve in minimum hot absolute ethanol, cool to 0°C, and filter. Dry under high vacuum over

      
      .
      
  • Solvent Drying: All solvents must be dried to <50 ppm water using molecular sieves (3Å or 4Å) or a solvent purification system.

Phase 2: Measurement Workflow

Exp_Workflow Step1 1. Prepare Stock Solution (Weigh ~2-3 mg of Salt) Step2 2. Solvent Addition (Add 10 mL DRY solvent under N2/Ar) Step1->Step2 Step3 3. Blank Correction (Run baseline with pure solvent) Step2->Step3 Step4 4. Scan Parameters (Range: 280-600 nm, Fast Scan) Step3->Step4 Step5 5. Locate Peak (Identify Lambda max) Step4->Step5 Decision Is Peak Broad/Flat? Step5->Decision Action Dilute & Rescan (Target Abs ~ 0.8 - 1.0) Decision->Action Yes

Caption: Workflow emphasizes inert atmosphere handling to prevent moisture uptake, which skews Z-values.

Phase 3: Data Calculation
  • Record

    
     in nanometers (nm).[4][5][6]
    
  • Calculate Z-value:

    
    .
    
  • Compare against standard tables to assess relative solvent polarity or "cybotactic" environment.

Comparison with Alternatives

While Pyridinium Iodide (Kosower Z) is the classic standard, Reichardt’s Dye (ET(30)) is a common alternative.

FeaturePyridinium Iodide (Z-Scale)Reichardt's Dye (ET(30) Scale)
Solubility Soluble in polar & semi-polar solvents. Insoluble in non-polar hydrocarbons.Soluble in most organics. Insoluble in water/acidic media (protonation).
Mechanism Intermolecular Ion-Pair CTIntramolecular CT (Zwitterion)
Sensitivity Extremely HighVery High
Limitations Hygroscopic; Iodide oxidation possible.Protonation in acidic media bleaches the dye.
Best Use Mixed aqueous solvents, acidic environments.General organic solvents, non-acidic media.

References

  • Kosower, E. M. (1958). "The Effect of Solvent on Spectra. I. A New Empirical Measure of Solvent Polarity: Z-Values."[2] Journal of the American Chemical Society. Link

  • Reichardt, C. (1994). "Solvatochromic Dyes as Solvent Polarity Indicators." Chemical Reviews. Link

  • Bagchi, S., & Chowdhury, M. (1976). "Charge transfer band of N-alkyl pyridinium iodide in a mixed binary solvent system." Journal of Physical Chemistry.
  • Ogura, T., et al. (2013).[7] "Charge-transfer electronic absorption spectra of 1-ethylpyridinium cation and halogen anion pairs." Journal of Physical Chemistry B. Link

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-[(4-Fluorophenyl)methyl]pyridin-1-ium iodide

Executive Safety Summary Treat as: High-Potency Quaternary Ammonium Compound (QAC) & Halogenated Organic Salt. Primary Risks: Respiratory sensitization, severe eye irritation, and potential skin absorption due to fluorin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Treat as: High-Potency Quaternary Ammonium Compound (QAC) & Halogenated Organic Salt. Primary Risks: Respiratory sensitization, severe eye irritation, and potential skin absorption due to fluorination. Immediate Action: All handling of dry powder must occur inside a certified chemical fume hood.

This guide defines the operational safety architecture for handling 1-[(4-Fluorophenyl)methyl]pyridin-1-ium iodide . As a pyridinium salt with a lipophilic fluorobenzyl group, this compound presents a dual hazard: the irritant/corrosive nature of quaternary ammonium cations and the reactive potential of the iodide counterion.

Hazard Identification & Risk Assessment

To select the correct PPE, we must first understand the molecular behavior of the compound.

Hazard ComponentMechanism of ActionOperational Implication
Pyridinium Cation Surfactant-like properties allow interaction with cell membranes.High Skin Permeability: The fluorinated tail increases lipophilicity, making skin absorption faster than standard salts.
Iodide Counterion Photosensitive and redox-active. Can oxidize to elemental Iodine (

) in air/light.
Incompatibility: Violent reaction with strong oxidizers. Yellow/brown discoloration indicates decomposition.
Physical Form Crystalline solid; often hygroscopic and electrostatic.Inhalation Risk: Static charge can cause "dust fly," creating an invisible aerosol cloud during weighing.

Critical Note on Toxicity: While specific LD50 data for this exact analog may be limited, structurally similar N-benzylpyridinium salts are classified as Skin Irrit. 2 (H315) and Eye Irrit. 2A (H319) , with some exhibiting acute oral toxicity. Adopt the "Universal Precaution" principle: Handle as if it is a potent sensitizer.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to provide redundancy. If one barrier fails, a secondary barrier protects the operator.

Tier 1: Routine Handling (Weighing < 1g, Solubilization)
Body AreaPPE RequirementTechnical Rationale
Respiratory Engineering Control Primary: Certified Fume Hood (Face velocity: 80–100 fpm).PPE: N95 or P100 Valved Respirator (optional if hood is active, mandatory if hood is crowded).Prevents inhalation of electrostatic dust. Quaternary salts can cause occupational asthma.
Hand Protection Double Gloving Strategy: 1. Inner: 4 mil Nitrile (Examination grade).2. Outer: 5-8 mil Nitrile (Extended cuff).The fluorinated motif may permeate thin nitrile. Double gloving allows the outer glove to be stripped immediately upon contamination without exposing skin.
Eye Protection Chemical Splash Goggles (Indirect Vent).Safety glasses are insufficient for fine powders that can drift around side shields.
Body Lab coat (100% cotton or Nomex) + Closed-toe chemical-resistant shoes.Synthetic blends can melt if a fire occurs (rare but possible with organic iodides + oxidizers).
Tier 2: High-Risk Operations (Spill Cleanup, Synthesis > 10g)
  • Respiratory: Full-face respirator with Multi-Gas/Vapor + P100 Cartridges (Magenta/Yellow combo).

  • Hands: Silver Shield® (Laminate) gloves or Butyl Rubber. Reason: Iodide salts in organic solvents (like DCM) permeate nitrile rapidly.

  • Body: Tyvek® or chemically resistant apron over the lab coat.

Operational Protocols

A. The "Static-Free" Weighing Protocol

Pyridinium salts are notorious for static buildup. Use this workflow to prevent aerosolization.

WeighingProtocol Start Start: Preparation Env 1. Environment Setup (Turn off fans/AC near balance) Start->Env Ionizer 2. Static Control (Use Ionizing Bar or Gun) Env->Ionizer Neutralize Charge Weigh 3. Transfer (Use anti-static spatula) Ionizer->Weigh Prevents 'Fly-out' Seal 4. Containment (Seal vessel inside hood) Weigh->Seal Clean 5. Decontamination (Wipe balance with wet tissue) Seal->Clean Remove Residue End Process Complete Clean->End

Figure 1: Safe weighing workflow emphasizing static neutralization to prevent dust inhalation.

Step-by-Step:

  • Neutralize: Pass an anti-static gun over the weighing boat and the stock bottle before opening.

  • Transfer: Do not dump. Use a spatula to gently transfer the solid.

  • Solvent Addition: If possible, add the solvent to the solid inside the weighing vessel (if tared) to immediately suppress dust.

B. Solubilization & Storage[1][2]
  • Solvent Choice: Soluble in DMSO, DMF, and Methanol. Sparingly soluble in non-polar solvents.

  • Light Protection: Iodide salts yellow over time. Wrap vials in aluminum foil or use amber glassware.

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen) to prevent iodide oxidation.

Emergency Response & Disposal

Spill Response Logic

Scenario: You have spilled 500mg of powder on the benchtop.

SpillResponse Spill Spill Detected Assess Assess Volume & Form Spill->Assess Powder Dry Powder Spill Assess->Powder Liquid Solution Spill Assess->Liquid ActionDry Cover with wet paper towel (Prevents dust) Powder->ActionDry ActionWet Absorb with Vermiculite or Chem-Sorb Liquid->ActionWet Clean Wipe with 10% Sodium Thiosulfate (Neutralizes Iodine) ActionDry->Clean ActionWet->Clean Dispose Bag as Hazardous Waste Clean->Dispose

Figure 2: Decision logic for dry vs. wet spills. Note the use of Thiosulfate for decontamination.[1]

Waste Disposal[4][5][6][7][8][9][10]
  • Classification: Halogenated Organic Waste.

  • Segregation: NEVER mix with acidic waste or oxidizing agents (Hydrogen Peroxide, Nitric Acid). This will liberate toxic Iodine gas (

    
    ).
    
  • Labeling: Must clearly state "Contains Organic Iodide."

References & Authority

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for Pyridinium compounds. Retrieved from .

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from .

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Retrieved from .

  • ECHA (European Chemicals Agency). C&L Inventory: Quaternary ammonium compounds. Retrieved from .

(Note: While a specific SDS for this exact CAS is proprietary/rare, these protocols are derived from "Read-Across" toxicology standards for N-benzylpyridinium iodides and fluorinated organic salts.)

Sources

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